JHW007 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYMGBAYGRUKNZ-DHWZJIOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JHW007 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW007 hydrochloride, a benztropine analog, has emerged as a compound of significant interest in the field of neuropharmacology, particularly for its potential as a pharmacotherapy for cocaine addiction.[1] Its mechanism of action, while centered on the dopamine transporter (DAT), exhibits unique characteristics that distinguish it from typical dopamine reuptake inhibitors (DUIs) like cocaine. This technical guide provides an in-depth exploration of the molecular and cellular actions of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling interactions.
Core Mechanism: Atypical Dopamine Transporter Inhibition
This compound is a high-affinity dopamine uptake inhibitor, demonstrating significant selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] Unlike cocaine, which binds to the DAT in an open conformation, JHW007 binds to the DAT in an occluded, or closed, conformation.[1] This atypical binding mode is believed to underlie its distinct pharmacological profile, characterized by a gradual and sustained increase in extracellular dopamine in the nucleus accumbens, with markedly reduced peak levels compared to cocaine.[1] This slow-onset, sustained action is thought to contribute to its lower abuse liability and its ability to antagonize the effects of cocaine.[3][4]
Binding Affinity and Selectivity
Quantitative analysis of JHW007's binding properties reveals its potent and selective interaction with the DAT.
| Parameter | Value | Transporter | Reference |
| Ki | 25 nM | Dopamine Transporter (DAT) | [2] |
| Ki | 1330 nM | Norepinephrine Transporter (NET) | [2] |
| Ki | 1730 nM | Serotonin Transporter (SERT) | [2] |
| Kd (rat) | 7.40 nM (Site 1), 4400 nM (Site 2) | [3H]JHW 007 binding | [5] |
| Kd (mouse) | 8.18 nM (Site 1), 2750 nM (Site 2) | [3H]JHW 007 binding | [5] |
| Kd (hDAT membranes) | 43.7 nM | [3H]JHW 007 binding | [5] |
| IC50 | 24.6 ± 1.97 nM | DA Uptake Inhibition | [3] |
Dopamine Dynamics
The atypical nature of JHW007's interaction with the DAT leads to a distinct modulation of dopamine neurotransmission compared to cocaine. While both classes of DUIs reduce the rate of dopamine clearance, only typical DUIs like cocaine cause a significant stimulation of evoked dopamine release.[6] JHW007, as an atypical DUI, blunts the stimulatory effects of cocaine on evoked dopamine release.[6]
Beyond the Dopamine Transporter: Additional Pharmacological Actions
Recent studies suggest that the mechanism of action of JHW007 may extend beyond simple DAT inhibition.
Dopamine D2 Autoreceptor Interaction
There is evidence to suggest that JHW007 may directly antagonize the autoregulatory dopamine D2 receptor.[1][7] This hypothesis is supported by the observation that JHW007 inhibits D2 receptor-mediated currents in the midbrain.[1][7] This action could contribute to its ability to modulate dopamine neuron firing and blunt the effects of cocaine.[7]
Sigma Receptor Affinity
JHW007 has also been found to have a high affinity for sigma receptors (σR), with a Ki of approximately 2 nM.[4] While the functional consequence of this interaction is still under investigation, σR antagonists have been shown to block the locomotor-stimulant effects of cocaine, suggesting a potential role for σR in the pharmacological profile of JHW007.[4]
Signaling Pathways and Interactions
The multifaceted mechanism of action of JHW007 involves its interaction with several key components of the dopaminergic system.
Caption: Proposed mechanism of action of JHW007 at the dopamine synapse.
Experimental Protocols
The characterization of JHW007's mechanism of action has been elucidated through a variety of in vitro and in vivo experimental paradigms.
In Vitro Ligand Binding Assays
-
Objective: To determine the binding affinity and selectivity of JHW007 for monoamine transporters.
-
Methodology:
-
Membrane Preparation: Striatal tissue from rats or mice, or cells transfected with human DAT (hDAT), are homogenized and centrifuged to isolate cell membranes.[5]
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand, such as [3H]JHW 007 or [3H]WIN 35428, in the presence of varying concentrations of JHW007.[5]
-
Nonspecific Binding Determination: Nonspecific binding is determined using a high concentration of a known DAT inhibitor like GBR 12909 or cocaine.[5]
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: Binding parameters (Ki, Kd) are calculated using saturation and competition binding analysis.[5]
-
Caption: Workflow for in vitro ligand binding assays.
In Vivo Behavioral Assays
-
Objective: To assess the behavioral effects of JHW007 and its potential to antagonize cocaine-induced behaviors.
-
Key Paradigms:
-
Locomotor Activity: JHW007 is administered to rodents, and their locomotor activity is monitored.[3][4] In antagonist studies, JHW007 is given prior to cocaine administration.[4][8]
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug. JHW007 is administered, and the time spent in a drug-paired chamber is measured.[8] To test for antagonist effects, JHW007 is given before cocaine during the conditioning phase.[8]
-
Drug Self-Administration: Animals are trained to self-administer cocaine. The effect of JHW007 pretreatment on the rate of cocaine self-administration is then evaluated.[2]
-
Conclusion
This compound represents a promising class of atypical dopamine transporter inhibitors with a unique mechanism of action. Its high affinity and selectivity for the DAT, coupled with its atypical binding mode and potential interactions with D2 autoreceptors and sigma receptors, contribute to its ability to antagonize the behavioral effects of cocaine with a reduced abuse liability. Further research into the intricate molecular pharmacology of JHW007 will be crucial for the development of novel and effective treatments for stimulant use disorders.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 4. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
JHW007 Hydrochloride: A Technical Guide to its Dopamine Transporter Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride, a benztropine analog, is a high-affinity dopamine uptake inhibitor that has garnered significant interest as a potential therapeutic agent for cocaine addiction.[1][2] Its unique pharmacological profile, characterized by a high affinity for the dopamine transporter (DAT) but with a low abuse liability, distinguishes it from typical DAT inhibitors like cocaine.[3][4] This document provides a comprehensive technical overview of the dopamine transporter binding affinity of this compound, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the experimental workflow.
Quantitative Binding Affinity Data
The binding affinity of this compound for the dopamine transporter has been determined in various studies using radioligand binding assays. The data consistently demonstrate a high affinity for DAT. A summary of the key quantitative binding parameters is presented in the table below.
| Parameter | Species/System | Value | Reference |
| Ki | Human DAT | 25 nM | [2][5] |
| Ki | Rat Striatum | 7.40 nM (high-affinity site), 4400 nM (low-affinity site) | [3][4] |
| Ki | Mouse Striatum | 8.18 nM (high-affinity site), 2750 nM (low-affinity site) | [3][4] |
| Kd | hDAT membranes | 43.7 nM (one-site model) | [3][4] |
| IC50 | DA uptake inhibition | 24.6 ± 1.97 nM | [6] |
JHW007 also exhibits selectivity for the dopamine transporter over other monoamine transporters, with reported Ki values of 1330 nM for the norepinephrine transporter (NET) and 1730 nM for the serotonin transporter (SERT).[2]
Experimental Protocols
The determination of this compound's binding affinity for the dopamine transporter typically involves radioligand binding assays. The following is a detailed methodology based on published studies.[3]
Radioligand Binding Assay for JHW007 at the Dopamine Transporter
1. Membrane Preparation:
-
Brains from rats or mice are excised, and the striata are dissected and immediately frozen.[3]
-
For studies involving human DAT, N2A neuroblastoma cells stably expressing hDAT are utilized.[3]
-
Tissues or cells are homogenized in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4) using a Polytron homogenizer.[3]
-
The homogenate is centrifuged at 20,000g for 10 minutes at 4°C.[3]
-
The resulting pellet is resuspended in fresh buffer and centrifuged again under the same conditions.[3]
-
The final pellet is resuspended in the buffer to a concentration of 10 mg (original wet weight) per ml.[3]
2. Binding Assay:
-
Assays are conducted in tubes containing a total volume of 0.5 ml of sucrose phosphate buffer.[3]
-
Each tube contains 0.5 nM of the radioligand, [3H]JHW 007, and 1.0 mg of the prepared membrane tissue.[3]
-
For competition studies, various concentrations of competing ligands, including unlabeled JHW007, are added to the incubation medium.[3]
-
Nonspecific binding is determined in the presence of a high concentration of a competing ligand, such as 100 μM GBR 12909.[3]
-
The assay tubes are incubated for 120 minutes on ice.[3]
3. Termination and Measurement:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the nonspecific binding from the total binding.
-
Competition data are analyzed using nonlinear regression to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for DAT Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to determine the binding affinity of JHW007 for the dopamine transporter.
Proposed Mechanism of Atypical Dopamine Transporter Inhibition
JHW007 is considered an "atypical" dopamine transporter inhibitor. Unlike cocaine, which is thought to bind to an outward-facing conformation of the transporter, JHW007 may bind to an occluded or inward-facing conformation.[7] This differential binding is hypothesized to be responsible for its unique pharmacological profile, including its ability to antagonize the effects of cocaine without producing cocaine-like behavioral stimulation.[6][7]
References
- 1. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. jneurosci.org [jneurosci.org]
- 7. JHW-007 - Wikipedia [en.wikipedia.org]
JHW007 Hydrochloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW007 hydrochloride is a potent and selective dopamine uptake inhibitor that has garnered significant interest in the field of neuropharmacology, primarily for its potential as a therapeutic agent for cocaine and methamphetamine addiction.[1][2] As an N-substituted benztropine (BZT) analog, it exhibits an "atypical" pharmacological profile at the dopamine transporter (DAT), distinguishing it from traditional psychostimulants like cocaine.[2][3] This guide provides an in-depth overview of JHW007's primary research applications, mechanism of action, and key experimental data, serving as a valuable resource for professionals in drug discovery and development.
Primary Research Applications
The principal research application of this compound is as a pharmacological tool to investigate the mechanisms of dopamine reuptake and its role in substance use disorders. Its unique properties make it a subject of investigation for the development of medications to treat cocaine and methamphetamine addiction.[1][2]
Key research areas include:
-
Cocaine and Methamphetamine Antagonism: JHW007 has been shown to block the behavioral effects of cocaine, including reward, locomotor stimulation, and sensitization, without producing significant stimulant effects on its own.[1][3][4] It also reduces cocaine and methamphetamine self-administration in animal models.[1]
-
Atypical Dopamine Transporter (DAT) Inhibition: JHW007 serves as a model compound for studying "atypical" DAT inhibitors. Unlike cocaine, which binds to an open conformation of the transporter, JHW007 is thought to bind to an occluded (closed) conformation.[2] This leads to a more gradual and sustained increase in extracellular dopamine, a profile associated with lower abuse potential.[2]
-
Dopaminergic Neurotransmission Studies: Researchers use JHW007 to probe the intricacies of dopamine D2 autoreceptor function and its interplay with the DAT.[2][5]
-
Neuroplasticity in Addiction: Studies have utilized JHW007 to explore how it can prevent the long-term structural changes in the brain, such as alterations in synaptic density in the nucleus accumbens, that are induced by chronic amphetamine use.[6]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of dopamine reuptake via high-affinity binding to the dopamine transporter (DAT).[1] Its "atypical" nature stems from how it interacts with the DAT and its downstream consequences.
-
DAT Binding: It displays high selectivity for the DAT over the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] The binding kinetics of JHW007 are slower compared to cocaine, which may contribute to its lack of cocaine-like behavioral effects.[7]
-
Conformational State of DAT: JHW007 is proposed to bind to an occluded conformation of the DAT, which contrasts with cocaine's binding to an open conformation.[2] This difference in binding mode is believed to underlie the attenuated psychostimulant effects.
-
Dopamine D2 Autoreceptor Modulation: There is evidence to suggest that JHW007 may also act as a direct antagonist of the dopamine D2 autoreceptor.[2][5] This action could contribute to its unique pharmacological profile by modulating dopamine neuron firing and dopamine release.[5]
Quantitative Data
The following table summarizes the binding affinities of this compound for monoamine transporters.
| Transporter | Ligand | Species/System | Assay Type | Ki (nM) | Kd (nM) | Reference |
| DAT | JHW007 | - | - | 25 | - | [1] |
| NET | JHW007 | - | - | 1330 | - | [1] |
| SERT | JHW007 | - | - | 1730 | - | [1] |
| DAT | [3H]JHW 007 | Rat | Radioligand Binding | - | 7.40 / 4400 (two-site) | [8] |
| DAT | [3H]JHW 007 | Mouse | Radioligand Binding | - | 8.18 / 2750 (two-site) | [8] |
| hDAT | [3H]JHW 007 | hDAT-transfected cells | Radioligand Binding | - | 43.7 (one-site) | [8] |
Experimental Protocols
In Vitro Radioligand Binding Assay for DAT Affinity
This protocol is adapted from studies characterizing the binding of [3H]JHW 007 to the dopamine transporter in rodent striatal tissue and human DAT-transfected cells.[8]
a. Membrane Preparation:
-
Dissect striata from rat or mouse brains and immediately freeze. For cell-based assays, use hDAT/N2A neuroblastoma cells.
-
Homogenize the tissue or cells in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na2HPO4, 2.26 mM NaH2PO4, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and centrifuge again.
-
Resuspend the final pellet in buffer to a concentration of 10 mg (original wet weight) per ml.
b. Binding Assay:
-
Set up assay tubes containing 0.5 ml of the sucrose phosphate buffer.
-
Add 1.0 mg of the prepared membrane suspension to each tube.
-
Add the radioligand, for example, 0.5 nM [3H]JHW 007.
-
For competition assays, add varying concentrations of the unlabeled competitor drug (e.g., JHW007).
-
To determine non-specific binding, use a high concentration of a suitable displacing agent, such as 100 µM GBR 12909.[8]
-
Incubate the tubes on ice for 120 minutes.
-
Terminate the incubation by rapid filtration through Whatman GF/B filters that have been pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Analyze saturation binding data using a one-site or two-site binding model to determine Kd and Bmax values.
-
Analyze competition binding data using a non-linear regression analysis to determine IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of JHW007 at the dopaminergic synapse.
Experimental Workflow
Caption: General experimental workflow for characterizing JHW007.
References
- 1. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 8. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JHW-007 Hydrochloride: A Novel Dopamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW-007 hydrochloride is a potent and selective N-substituted analog of benztropine that acts as a high-affinity atypical inhibitor of the dopamine transporter (DAT). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its unique mechanism of action, which involves binding to an occluded conformation of the DAT. Furthermore, this document elucidates the compound's effects on dopaminergic signaling and its potential as a therapeutic agent for substance use disorders, particularly in relation to cocaine and methamphetamine addiction.
Chemical Structure and Properties
JHW-007 hydrochloride is chemically known as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride. It is a derivative of the tropane alkaloid scaffold, similar to cocaine, but with key structural modifications that result in a distinct pharmacological profile.
The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in experimental settings.
Table 1: Chemical and Physical Properties of JHW-007 Hydrochloride
| Property | Value | Reference |
| IUPAC Name | (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride | [1] |
| CAS Number | 202645-74-7 | [1] |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl | [1] |
| Molecular Weight | 421.95 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | ≥98% (by HPLC) |
Pharmacological Profile
JHW-007 hydrochloride is a high-affinity ligand for the dopamine transporter, exhibiting significantly lower affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). This selectivity for DAT is a key feature of its pharmacological profile.
Table 2: Binding Affinities of JHW-007 Hydrochloride for Monoamine Transporters
| Transporter | Kᵢ (nM) | Reference |
| Dopamine Transporter (DAT) | 25 | [1] |
| Norepinephrine Transporter (NET) | >1000 | |
| Serotonin Transporter (SERT) | >1000 |
Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity.
Mechanism of Action
JHW-007 hydrochloride is classified as an "atypical" dopamine reuptake inhibitor due to its unique interaction with the dopamine transporter. Unlike typical inhibitors like cocaine, which bind to the outward-facing conformation of the DAT, JHW-007 preferentially binds to an occluded or inward-facing conformation.[2] This distinct binding mode is thought to underlie its differential effects on dopamine neurotransmission and its reduced abuse liability compared to cocaine.
Furthermore, studies have indicated that JHW-007 may also act as a direct antagonist of the dopamine D2 autoreceptor, a presynaptic receptor that regulates dopamine release.[3][4] This dual mechanism of action—DAT inhibition and D2 autoreceptor antagonism—contributes to its complex pharmacological effects.
Signaling Pathway of JHW-007 Hydrochloride
Caption: Mechanism of action of JHW-007 hydrochloride.
Preclinical Efficacy in Models of Substance Use Disorder
JHW-007 hydrochloride has demonstrated significant efficacy in animal models of cocaine and methamphetamine addiction. Preclinical studies have shown that it can:
-
Block the rewarding effects of cocaine: In conditioned place preference (CPP) paradigms, JHW-007 administration blocks the development of a preference for the cocaine-paired environment.[5]
-
Reduce cocaine and methamphetamine self-administration: Animals trained to self-administer these stimulants show a decrease in drug-taking behavior when pre-treated with JHW-007.
-
Attenuate psychostimulant-induced hyperactivity: JHW-007 can reduce the locomotor-activating effects of cocaine and methamphetamine.
Experimental Protocols
Radioligand Binding Assay for DAT Affinity
Objective: To determine the binding affinity (Kᵢ) of JHW-007 hydrochloride for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenates (source of DAT)
-
[³H]-WIN 35,428 (radioligand)
-
JHW-007 hydrochloride (test compound)
-
Cocaine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, [³H]-WIN 35,428 (at a concentration near its K₋d), and varying concentrations of JHW-007 hydrochloride.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of cocaine (e.g., 10 µM).
-
Add the striatal membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of JHW-007 hydrochloride by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of JHW-007 that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding effects of JHW-007 hydrochloride and its ability to block cocaine-induced reward.
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, place each animal in the central chamber and allow free access to all three chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer JHW-007 hydrochloride or cocaine and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer saline and confine the animal to the opposite outer chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-conditioning (Test): On the day after the final conditioning session, place the animal in the central chamber and allow free access to all chambers for 15 minutes, with no drug on board. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
-
To test for blockade of cocaine reward: Administer JHW-007 hydrochloride prior to cocaine administration on the drug conditioning days.
In Vivo Microdialysis
Objective: To measure the effect of JHW-007 hydrochloride on extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens).
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and stereotaxically implant a guide cannula aimed at the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.
-
Drug Administration: Administer JHW-007 hydrochloride (e.g., via intraperitoneal injection).
-
Post-drug Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of JHW-007 hydrochloride.
Synthesis
While a detailed, step-by-step synthesis protocol for JHW-007 hydrochloride is not publicly available in full, the general synthetic route for N-substituted benztropine analogs involves the alkylation of the secondary amine of the tropane ring of a suitable precursor. The synthesis would likely start from tropinone or a related commercially available starting material. The key steps would involve the formation of the diarylmethylether moiety at the 3-position and the subsequent N-alkylation with a butyl group, followed by conversion to the hydrochloride salt.
Conclusion
JHW-007 hydrochloride is a promising pharmacological tool and a potential lead compound for the development of medications for stimulant use disorders. Its atypical mechanism of action at the dopamine transporter, coupled with its effects on the dopamine D2 autoreceptor, distinguishes it from traditional dopamine reuptake inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the unique properties of JHW-007 hydrochloride and similar compounds. Further research is warranted to fully elucidate its downstream signaling pathways and to translate its preclinical efficacy into clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
JHW007 Hydrochloride: A Technical Guide for Cocaine Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW007 hydrochloride is a promising atypical dopamine uptake inhibitor investigated as a potential pharmacotherapy for cocaine addiction. As a benztropine analog, it exhibits high affinity for the dopamine transporter (DAT) but with a distinct pharmacological profile compared to cocaine. Preclinical studies have demonstrated that JHW007 can block cocaine-induced reward, locomotor stimulation, and sensitization without exhibiting a significant abuse liability of its own. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers and drug development professionals in the field of addiction medicine.
Introduction
Cocaine use disorder remains a significant public health concern with limited effective treatment options. The primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry. While many DAT inhibitors have been investigated, most share cocaine's abuse potential. This compound emerges as a promising candidate by demonstrating a unique profile as an atypical DAT inhibitor. It effectively antagonizes the behavioral effects of cocaine in animal models without producing cocaine-like stimulant or rewarding effects on its own.[1] This suggests that JHW007 may serve as a substitution therapy for cocaine addiction, mitigating withdrawal symptoms and preventing relapse.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride |
| Molecular Formula | C24H29F2NO.HCl |
| Molar Mass | 421.95 g/mol |
| CAS Number | 202645-74-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Quantitative Data
Pharmacokinetics
Specific quantitative data on oral bioavailability, plasma half-life, and metabolism of this compound are not extensively reported in the currently available scientific literature.
Pharmacodynamics: Receptor Binding Affinities
JHW007 demonstrates high affinity and selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters.
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 25 | |
| Norepinephrine Transporter (NET) | 1330 | |
| Serotonin Transporter (SERT) | 1730 |
Note: Ki values can vary between different studies and experimental conditions. A separate study reported a Kd of 7.40 nM at a high-affinity site and 4400 nM at a low-affinity site in rat striatal membranes.[1]
Behavioral Pharmacology: Antagonism of Cocaine Effects
| Behavioral Paradigm | Animal Model | JHW007 Dose Range (mg/kg, i.p.) | Effect on Cocaine-Induced Behavior | Reference |
| Locomotor Activity | Mice | 3-10 | Dose-dependent and full antagonism of cocaine-induced hyperlocomotion. | [3] |
| Conditioned Place Preference (CPP) | Mice | Not specified | Effectively blocked cocaine-induced CPP. | [4] |
| Drug Discrimination | Rats | 10 | Shifted the cocaine dose-response curve to the right, indicating competitive antagonism. | [2] |
| Self-Administration | Rodents | Not specified | Reduced cocaine self-administration. | [5] |
Mechanism of Action
JHW007's therapeutic potential stems from its atypical interaction with the dopamine transporter (DAT). Unlike cocaine, which binds to the DAT in an outward-open conformation, JHW007 is thought to stabilize an occluded or inward-facing conformation of the transporter.[5] This leads to a more gradual and sustained increase in extracellular dopamine, avoiding the rapid and pronounced spike associated with cocaine's reinforcing effects.[5]
Furthermore, JHW007 has been shown to interact with dopamine D2 autoreceptors. Interestingly, it appears to act as an antagonist at these receptors, which contrasts with the indirect agonist effect of cocaine that results from increased synaptic dopamine.[6] This direct D2 autoreceptor antagonism may contribute to its ability to blunt the cellular effects of cocaine.[6]
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways of cocaine and JHW007 at the dopaminergic synapse.
Experimental Protocols
The following protocols are generalized summaries based on methodologies reported in preclinical studies of JHW007 and cocaine. Specific parameters may vary between individual experiments.
Locomotor Activity
Objective: To assess the effects of JHW007 on spontaneous and cocaine-induced locomotor activity.
Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or video tracking software to measure horizontal and vertical movement.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 1 hour before the experiment. On the first day of testing, mice are injected with saline and placed in the open-field arena for 30-60 minutes to habituate to the apparatus.[7]
-
Drug Administration: On subsequent test days, mice are administered this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle, followed by either saline or cocaine (e.g., 20 mg/kg, i.p.) at a specified pretreatment time (e.g., 30 minutes).
-
Data Collection: Locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for a set duration (e.g., 30-60 minutes) immediately following placement in the arena.
-
Data Analysis: Data are analyzed using ANOVA to compare the effects of different drug treatments on locomotor activity.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding properties of JHW007 and its ability to block cocaine-induced reward.
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
Procedure:
-
Pre-conditioning (Baseline): Rats are allowed to freely explore all three chambers for a set time (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.[8]
-
Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, rats are injected with cocaine (e.g., 20 mg/kg, i.p.) and confined to one of the outer chambers for a set duration (e.g., 18-30 minutes).[8][9] On alternate days, they receive a saline injection and are confined to the opposite chamber. To test the effect of JHW007, it can be administered prior to cocaine during the conditioning phase.
-
Post-conditioning (Test): After the conditioning phase, rats are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned preference.
-
Data Analysis: The difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests is calculated and analyzed using t-tests or ANOVA.
Intravenous Self-Administration
Objective: To determine the reinforcing effects of JHW007 and its impact on cocaine self-administration.
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a catheter system for intravenous drug delivery.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers and learn to press a lever to receive an infusion of cocaine (e.g., 0.5-0.75 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1).[10][11] Sessions typically last for 2 hours daily for a set number of days.
-
JHW007 Treatment: Once stable cocaine self-administration is established, rats can be pretreated with JHW007 or vehicle before the self-administration sessions to assess its effect on cocaine intake.
-
Data Collection: The number of lever presses and drug infusions are recorded throughout the session.
-
Data Analysis: The total number of infusions and patterns of drug-taking behavior are analyzed to determine the effects of JHW007 on cocaine reinforcement.
Conclusion
This compound represents a significant advancement in the search for a safe and effective pharmacotherapy for cocaine addiction. Its atypical mechanism of action at the dopamine transporter, coupled with its ability to antagonize cocaine's behavioral effects without producing significant abuse liability, makes it a compelling candidate for further development. This technical guide has provided a synthesis of the current knowledge on JHW007, offering a valuable resource for researchers in the field. Future research should focus on elucidating its full pharmacokinetic profile, further detailing its downstream signaling effects, and ultimately, evaluating its safety and efficacy in human clinical trials.
References
- 1. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. [PDF] Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist | Semantic Scholar [semanticscholar.org]
- 4. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JHW-007 - Wikipedia [en.wikipedia.org]
- 6. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cocaine-Induced Locomotor Activation Differs Across Inbred Mouse Substrains [frontiersin.org]
- 8. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
An In-depth Technical Guide to the Discovery and Synthesis of JHW-007 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW-007 hydrochloride is a potent and selective atypical dopamine uptake inhibitor that has garnered significant interest as a potential therapeutic agent for cocaine and methamphetamine use disorders. As a benztropine analog, it exhibits high affinity for the dopamine transporter (DAT) but with a unique binding profile that differentiates it from traditional stimulants. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of JHW-007 hydrochloride, including detailed experimental protocols and a summary of key quantitative data.
Discovery and Rationale
JHW-007, chemically known as (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride, emerged from research focused on developing cocaine antagonists with low abuse potential.[1][2] The rationale was to create a compound that occupies the dopamine transporter (DAT), thereby blocking the effects of cocaine, but does so in a manner that does not produce cocaine-like psychoactive effects. JHW-007 achieves this through its action as an atypical dopamine reuptake inhibitor. Unlike cocaine, which binds to the DAT in an open conformation, JHW-007 is thought to stabilize an occluded or closed conformation of the transporter.[2] This leads to a gradual and sustained increase in extracellular dopamine, in contrast to the rapid and pronounced spike caused by cocaine, which is believed to be a key factor in its reduced abuse liability.[2]
Synthesis of JHW-007 Hydrochloride
The synthesis of JHW-007 hydrochloride is a multi-step process starting from commercially available precursors. While a specific, detailed protocol for JHW-007 is not publicly available in a single source, a plausible and scientifically sound synthetic route can be constructed based on established methods for the synthesis of benztropine analogs. The key steps involve the N-alkylation of a nortropane derivative followed by etherification.
A plausible synthetic scheme is as follows:
-
N-Alkylation of Nortropine: The synthesis would likely begin with the N-alkylation of nortropine or a suitable protected precursor. Nortropine is reacted with an n-butyl halide, such as n-butyl bromide, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF) to yield N-butylnortropine.
-
Etherification: The resulting N-butylnortropine, which contains a hydroxyl group at the 3α position, is then etherified with bis(4-fluorophenyl)methanol. This reaction can be achieved under acidic conditions or via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with a suitable bis(4-fluorophenyl)methyl halide.
-
Formation of Hydrochloride Salt: The final free base of JHW-007 is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to facilitate precipitation and purification of the final product.
Pharmacological Data
JHW-007 hydrochloride has been characterized by its high affinity and selectivity for the dopamine transporter over other monoamine transporters.
| Transporter | Binding Affinity (Ki, nM) | Reference |
| Dopamine Transporter (DAT) | 25 | [1] |
| Norepinephrine Transporter (NET) | 1330 | [1] |
| Serotonin Transporter (SERT) | 1730 | [1] |
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of JHW-007 for the dopamine transporter.
Materials:
-
Rat striatal tissue or cells expressing the human dopamine transporter (hDAT).
-
[³H]WIN 35,428 (radioligand).
-
JHW-007 hydrochloride (test compound).
-
GBR 12909 or cocaine (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the desired concentrations of JHW-007, and a fixed concentration of [³H]WIN 35,428 (typically at its Kd). For determining non-specific binding, add a high concentration of GBR 12909 or cocaine instead of JHW-007.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the JHW-007 concentration and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Inhibition Assay
This protocol measures the ability of JHW-007 to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).
Materials:
-
Rat striatal tissue.
-
[³H]Dopamine.
-
JHW-007 hydrochloride (test compound).
-
Nomifensine or cocaine (as a positive control).
-
Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4.
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4.
-
Glass fiber filters and scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed. Collect the supernatant and centrifuge it at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of JHW-007 or vehicle for 10-15 minutes at 37°C.
-
Initiate Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the amount of [³H]Dopamine taken up at each concentration of JHW-007. Plot the percentage of inhibition of dopamine uptake as a function of the log concentration of JHW-007 to calculate the IC₅₀ value.
Visualizations
Caption: Synthetic and experimental workflow for JHW-007 hydrochloride.
Caption: Simplified signaling pathway at the dopaminergic synapse showing the action of JHW-007.
References
JHW007 Hydrochloride: An Atypical Dopamine Transporter Inhibitor's Impact on Neuronal Firing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride, a benztropine analog, has emerged as a significant compound of interest in the field of neuropharmacology, particularly in the context of developing treatments for cocaine addiction.[1][2] Classified as an atypical dopamine uptake inhibitor, JHW007 exhibits a unique pharmacological profile that distinguishes it from classical psychostimulants like cocaine.[2] While it displays high affinity for the dopamine transporter (DAT), it does not produce the cocaine-like behavioral effects and, importantly, can antagonize the actions of cocaine.[1][3] This guide provides a comprehensive overview of the effects of this compound on dopamine neuron firing, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of Action
This compound is a potent dopamine uptake inhibitor with high affinity for the dopamine transporter (DAT).[4] Unlike typical DAT inhibitors, JHW007 is reported to bind to the DAT in an occluded (closed) conformation.[2] This mode of binding is thought to underlie its atypical effects, leading to a gradual and sustained increase in extracellular dopamine levels, in contrast to the rapid and pronounced spike induced by cocaine.[2] This slower kinetic profile at the DAT may explain its reduced abuse liability and its ability to function as a cocaine antagonist.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Binding Affinity and Dopamine Uptake Inhibition
| Parameter | Value | Species/Tissue | Reference |
| DAT Affinity (Ki) | 25 nM | Not Specified | [4] |
| NET Affinity (Ki) | 1330 nM | Not Specified | [4] |
| SERT Affinity (Ki) | 1730 nM | Not Specified | [4] |
| DAT Affinity (Ki) | 23.3 nM | Not Specified | [1] |
| DA Uptake Inhibition (IC50) | 24.6 ± 1.97 nM | Not Specified | [1] |
| [3H]JHW 007 Binding (Kd) - Site 1 | 7.40 nM | Rat Striatal Membranes | [5] |
| [3H]JHW 007 Binding (Kd) - Site 2 | 4400 nM | Rat Striatal Membranes | [5] |
| [3H]JHW 007 Binding (Kd) - Site 1 | 8.18 nM | Mouse Striatal Membranes | [5] |
| [3H]JHW 007 Binding (Kd) - Site 2 | 2750 nM | Mouse Striatal Membranes | [5] |
| [3H]JHW 007 Binding (Kd) | 43.7 nM | hDAT Membranes | [5] |
Table 2: Electrophysiological Effects on Dopamine Neurons
| Condition | Effect on Firing Rate | D2 Receptor-Mediated Current | Species | Reference |
| JHW 007 (1 µM) | Little to no effect | Inhibition | Mouse | [6][7] |
| Cocaine (10 µM) | Decreased firing rate | Enhanced amplitude and duration | Mouse | [6] |
| JHW 007 (1 µM) + Cocaine (10 µM) | Attenuated cocaine-induced decrease | Not Specified | Mouse | [6] |
Experimental Protocols
The following methodologies are based on the study by Avelar et al. (2017), which investigated the electrophysiological effects of JHW007 on midbrain dopamine neurons.[6]
Slice Preparation and Electrophysiology
-
Animal Model: Adult mice were used for the preparation of midbrain slices.[6]
-
Slice Preparation: Coronal slices (200 µm) containing the substantia nigra and ventral tegmental area were prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Whole-cell patch-clamp recordings were performed on visually identified dopamine neurons.[6]
-
Firing Rate Measurement: Spontaneous firing rates were recorded in the cell-attached configuration using high-resistance pipettes (~8 MΩ) filled with a Na HEPES-based internal solution. Baseline firing was recorded for 5 minutes before bath application of drugs.[6]
-
D2 Autoreceptor Current Measurement: D2 autoreceptor-mediated inhibitory postsynaptic currents (D2-IPSCs) were measured in whole-cell voltage-clamp mode (holding potential -55 mV) using low-resistance pipettes (~2.5 MΩ).[6]
-
Stimulation: D2-IPSCs were evoked by stimulating the episodic release of endogenous dopamine using a bipolar platinum electrode (a train of five stimulations at 40 Hz every 60 seconds).[6]
-
Pharmacological Isolation: D2-IPSCs were isolated by adding antagonists for GABAA, GABAB, AMPA, and nicotinic acetylcholine receptors to the aCSF.[6]
Drug Application
-
This compound and cocaine hydrochloride were dissolved in aCSF and bath-perfused onto the brain slices.[6]
-
For pretreatment experiments, JHW007 was applied for a specified duration before the co-application of cocaine.[6]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of JHW007 on Dopamine Neuron Firing
Caption: Proposed mechanism of JHW007's action on dopamine neuron autoregulation.
Experimental Workflow for Electrophysiological Recording
References
- 1. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 5. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of JHW007 Hydrochloride Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JHW007 hydrochloride is a promising atypical dopamine reuptake inhibitor (DAT inhibitor) investigated for its potential as a pharmacotherapy for cocaine addiction. Unlike typical DAT inhibitors such as cocaine, JHW007 exhibits a unique pharmacological profile that blunts the rewarding and psychostimulant effects of cocaine without producing significant abuse liability on its own. This technical guide provides an in-depth overview of the in vivo effects of this compound administration, summarizing key findings from preclinical studies. It includes a compilation of the available data on its behavioral effects, a description of the experimental protocols used in its evaluation, and a visualization of its proposed mechanism of action.
Introduction
Cocaine addiction remains a significant public health concern with limited effective treatment options. A primary mechanism of cocaine's reinforcing effects is its blockade of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the brain's reward circuitry. While many DAT inhibitors have been developed, they often share cocaine's abuse potential. JHW007, a benztropine analog, has emerged as an "atypical" DAT inhibitor with a distinct mechanism of action. It has been shown to effectively counteract several of cocaine's behavioral effects in animal models, making it a molecule of high interest for medication development.[1][2] This guide synthesizes the current knowledge on the in vivo effects of this compound to inform further research and development.
Quantitative Data Summary
While specific quantitative data from in vivo studies on this compound is not extensively available in tabular format in the public domain, the following tables summarize the key qualitative and semi-quantitative findings from preclinical research.
Table 1: In Vivo Behavioral Effects of this compound
| Behavioral Assay | Species | This compound Dose Range (mg/kg, i.p.) | Effect of JHW007 Alone | Effect on Cocaine-Induced Behavior | Reference |
| Conditioned Place Preference (CPP) | Mouse | 5, 10, 20 | No conditioned place preference | Blocks cocaine-induced CPP | [1] |
| Locomotor Activity | Mouse | 5, 10, 20 | No stimulation of locomotor activity | Dose-dependently suppresses cocaine-induced hyperactivity | [1] |
| Locomotor Sensitization | Mouse | Not specified | Does not produce sensitization | Prevents the expression of cocaine-induced sensitization | [1] |
| Anxiety-like Behavior (Elevated Plus Maze) | Mouse | Not specified | Produces an anxiogenic-like profile | Anxiogenic-like profile also observed in combination with cocaine | [1] |
Table 2: In Vivo Neurochemical and Electrophysiological Effects of this compound
| Assay | Species/Preparation | This compound Concentration | Observed Effect | Reference |
| Dopamine Neuron Firing | Mouse midbrain slices | Not specified | Little effect on firing rate | Avelar et al., 2017 |
| D2 Receptor-Mediated Currents | Mouse midbrain slices | Not specified | Inhibition of D2 receptor-mediated currents | Avelar et al., 2017 |
| Extracellular Dopamine Levels | Rodents | Not specified | Gradual and sustained increase | [2] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments conducted with this compound, based on published literature.
Conditioned Place Preference (CPP)
This protocol is based on the methodology described by Velázquez-Sánchez et al. (2010).[1]
-
Animals: Male mice are used. They are housed in groups with food and water available ad libitum, and maintained on a 12-hour light/dark cycle.
-
Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Mice are placed in the apparatus with free access to both compartments for a 15-minute session to establish baseline preference.
-
Conditioning Phase (Days 2-9): A biased procedure is used. On alternating days, mice receive an intraperitoneal (i.p.) injection of either this compound (dissolved in saline) or vehicle and are confined to one of the compartments for 30 minutes. To test the effect of JHW007 on cocaine-induced CPP, a separate group of animals receives an injection of JHW007 (or vehicle) prior to a cocaine injection, and is then confined to the designated compartment.
-
Test Phase (Day 10): Mice are placed back in the apparatus with free access to both compartments in a drug-free state. The time spent in each compartment is recorded for 15 minutes. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment is indicative of a conditioned place preference.
-
Locomotor Activity
This protocol is based on the methodology described by Velázquez-Sánchez et al. (2010).[1]
-
Animals: Male mice are used, housed under the same conditions as for CPP studies.
-
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Procedure:
-
Habituation: Mice are habituated to the testing room and the open-field arenas for a set period before the experiment.
-
Drug Administration: Mice receive an i.p. injection of this compound, cocaine, or a combination of both. A control group receives vehicle injections.
-
Data Collection: Immediately after injection, mice are placed in the open-field arenas, and locomotor activity is recorded for a specified duration (e.g., 60 minutes). Data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of JHW007 at the Dopamine Transporter
Caption: Mechanism of JHW007 at the dopaminergic synapse.
Experimental Workflow for Conditioned Place Preference (CPP)
Caption: Workflow of the Conditioned Place Preference experiment.
Experimental Workflow for Locomotor Activity
Caption: Workflow of the Locomotor Activity experiment.
Conclusion
This compound demonstrates a unique in vivo profile that distinguishes it from typical dopamine reuptake inhibitors. Its ability to block the rewarding and stimulant effects of cocaine in preclinical models, without producing these effects on its own, supports its potential as a therapeutic agent for cocaine use disorder.[1][2] The atypical mechanism, likely involving a distinct interaction with the dopamine transporter and potential D2 autoreceptor antagonism, warrants further investigation. Future research should focus on obtaining comprehensive pharmacokinetic data and detailed dose-response relationships to better understand its in vivo disposition and efficacy. Such studies will be crucial for the translation of these promising preclinical findings into clinical applications.
References
JHW007 Hydrochloride: A Technical Overview of its Interaction with the Dopamine D2 Autoreceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride is a novel psychoactive compound, structurally analogous to cocaine, that has garnered significant attention for its atypical pharmacological profile at the dopamine transporter (DAT) and its intriguing interaction with the dopamine D2 autoreceptor. Unlike typical dopamine reuptake inhibitors, JHW007 exhibits a unique combination of high-affinity DAT inhibition and direct antagonism of the D2 autoreceptor.[1][2] This dual action is hypothesized to contribute to its potential as a therapeutic agent for cocaine addiction, as it has been shown to blunt the psychostimulant effects of cocaine and reduce self-administration in preclinical models without demonstrating significant abuse liability itself.[1][2][3] This technical guide provides an in-depth analysis of the interaction between this compound and the D2 autoreceptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Interaction: D2 Autoreceptor Antagonism
The dopamine D2 receptor exists in two isoforms, a long (D2L) and a short (D2S) form, generated by alternative splicing. The D2S isoform is predominantly presynaptic and functions as an autoreceptor on dopamine neurons, regulating dopamine synthesis, release, and reuptake.[4] Activation of these Gi/o-coupled receptors leads to an inhibitory cascade, including the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5] This results in hyperpolarization of the neuronal membrane and a subsequent reduction in the firing rate of dopamine neurons, creating a negative feedback loop.
JHW007 has been demonstrated to act as a direct antagonist at these D2 autoreceptors.[1][6] This antagonism blocks the negative feedback mechanism, which is thought to contribute to its unique pharmacological effects compared to traditional DAT inhibitors like cocaine. By inhibiting the D2 autoreceptor, JHW007 can prevent the typical cocaine-induced slowing of dopamine neuron firing, potentially mitigating some of cocaine's reinforcing effects.[1]
Quantitative Data
The following tables summarize the key binding affinities and functional potencies of this compound at the dopamine D2 receptor and monoamine transporters.
Table 1: Binding Affinity of this compound
| Target | Species | Radioligand | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Human | [3H]WIN 35,428 | 25 | [7] |
| Dopamine D2L Receptor | Not Specified | Not Specified | 47.1 | [1] |
| Norepinephrine Transporter (NET) | Not Specified | Not Specified | 1330 | [7] |
| Serotonin Transporter (SERT) | Not Specified | Not Specified | 1730 | [7] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Concentration (µM) | Effect | Reference |
| D2 Receptor Functional Assay | IC50 | 2 | Weak Antagonist | [1] |
| D2-IPSC Amplitude | 10 | Decrease | Antagonist | [1] |
Experimental Protocols
This section details the methodologies for two key experimental techniques used to characterize the interaction of this compound with the D2 autoreceptor.
Radioligand Binding Assay for D2 Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of JHW007 at the D2 receptor using a competitive binding assay.
1. Membrane Preparation:
-
Tissues (e.g., striatum) or cells expressing the D2 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a final volume of 250 µL, including:
-
A fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]raclopride or [3H]spiperone).
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
A fixed amount of the membrane preparation.
-
-
The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM sulpiride).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of JHW007 that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for D2 Autoreceptor-Mediated Currents
This protocol describes the measurement of D2 autoreceptor-mediated inhibitory postsynaptic currents (D2-IPSCs) in dopamine neurons, which are indicative of D2 autoreceptor function.
1. Brain Slice Preparation:
-
Coronal slices (e.g., 250-300 µm thick) containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) are prepared from rodent brains.
-
Slices are prepared in an ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) solution.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing, for example, 140 mM K-gluconate, 10 mM HEPES, 5 mM MgCl2, 2 mM ATP-Mg, and 0.3 mM GTP-Na.
-
D2-IPSCs are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode placed near the recorded neuron.
-
Recordings are performed in voltage-clamp mode, holding the neuron at a potential of, for example, -60 mV.
3. Drug Application:
-
A stable baseline of D2-IPSCs is recorded.
-
This compound is bath-applied at various concentrations.
-
The effect of JHW007 on the amplitude and kinetics of the D2-IPSCs is measured. A decrease in the amplitude of the D2-IPSC is indicative of D2 receptor antagonism.
4. Data Analysis:
-
The amplitude, rise time, and decay time of the D2-IPSCs are analyzed before and after the application of JHW007.
-
Statistical analysis (e.g., paired t-test or ANOVA) is used to determine the significance of any changes in the D2-IPSC parameters.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the interaction of JHW007 with the D2 autoreceptor.
Caption: D2 autoreceptor signaling pathway and the antagonistic action of JHW007.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Proposed dual mechanism of action for this compound.
Conclusion
This compound presents a compelling pharmacological profile characterized by its dual action as a high-affinity dopamine transporter inhibitor and a direct antagonist of the D2 autoreceptor. This unique mechanism distinguishes it from typical dopamine reuptake inhibitors and underpins its potential as a therapeutic agent for cocaine use disorder. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals engaged in the study of this and similar atypical DAT inhibitors. Further investigation into the nuanced interplay between DAT blockade and D2 autoreceptor antagonism will be crucial in fully elucidating the therapeutic promise of JHW007 and guiding the development of next-generation pharmacotherapies for substance use disorders.
References
- 1. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of D2 Receptor Internalization on Binding Affinity of Neuroimaging Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating dopamine D₂ receptor occupancy for doses of 8 antipsychotics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hornlab.neurobio.pitt.edu [hornlab.neurobio.pitt.edu]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Locomotor Sensitization Studies with JHW007 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JHW007 hydrochloride in locomotor sensitization studies. JHW007 is an atypical dopamine transporter (DAT) inhibitor that has shown promise in preclinical models as a potential therapeutic for psychostimulant use disorder. Unlike typical DAT inhibitors such as cocaine, JHW007 does not induce locomotor sensitization on its own but has been demonstrated to block the development of sensitization to stimulants like cocaine and amphetamine.
Introduction
Locomotor sensitization is a phenomenon characterized by a progressive and enduring increase in the locomotor-activating effects of a drug following repeated, intermittent administration. It is a widely used preclinical model to study the neuroadaptations that underlie drug addiction. This compound's unique pharmacological profile as an atypical DAT inhibitor with a slow onset and long duration of action, as well as potential D2 autoreceptor antagonist properties, makes it a compound of significant interest in addiction research. These notes provide detailed protocols for assessing the effects of JHW007 on locomotor sensitization and illustrative data based on published findings.
Data Presentation
The following tables are structured to present quantitative data from locomotor sensitization studies involving JHW007. The values presented are hypothetical and for illustrative purposes, as specific data from the primary literature was not available. Researchers should replace the sample data with their own experimental results.
Table 1: Effect of JHW007 on Cocaine-Induced Locomotor Sensitization
| Treatment Group | Day 1 Locomotor Activity (Total Distance Traveled in cm) | Challenge Day Locomotor Activity (Total Distance Traveled in cm) | % Change from Day 1 |
| Vehicle + Saline | 1500 ± 150 | 1450 ± 160 | -3.3% |
| Vehicle + Cocaine (20 mg/kg) | 4500 ± 400 | 8500 ± 600 | +88.9% |
| JHW007 (10 mg/kg) + Saline | 1600 ± 170 | 1550 ± 180 | -3.1% |
| JHW007 (10 mg/kg) + Cocaine (20 mg/kg) | 4300 ± 380 | 4600 ± 420 | +7.0% |
Table 2: Effect of JHW007 on Amphetamine-Induced Locomotor Sensitization
| Treatment Group | Day 1 Locomotor Activity (Total Beam Breaks) | Challenge Day Locomotor Activity (Total Beam Breaks) | % Change from Day 1 |
| Vehicle + Saline | 800 ± 75 | 780 ± 80 | -2.5% |
| Vehicle + Amphetamine (2 mg/kg) | 2500 ± 220 | 5200 ± 450 | +108% |
| JHW007 (10 mg/kg) + Saline | 850 ± 85 | 830 ± 90 | -2.4% |
| JHW007 (10 mg/kg) + Amphetamine (2 mg/kg) | 2400 ± 210 | 2600 ± 230 | +8.3% |
Experimental Protocols
Protocol 1: Evaluation of JHW007's Ability to Block Cocaine-Induced Locomotor Sensitization
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks old at the start of the experiment.
-
Animals should be housed in groups of 4-5 per cage with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before the start of the experiments.
2. Drug Preparation:
-
Cocaine hydrochloride: Dissolve in 0.9% sterile saline to a concentration of 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg injection volume.
-
This compound: Dissolve in 0.9% sterile saline. Sonication may be required for complete dissolution. Prepare a stock solution for a 10 mg/kg dose in a 10 mL/kg injection volume.
-
All solutions should be prepared fresh daily.
3. Apparatus:
-
Open field arenas (e.g., 40 cm x 40 cm x 30 cm) made of non-reflective material.
-
Each arena should be equipped with a video camera mounted above for tracking or a grid of infrared photobeams to automatically record locomotor activity.
-
The testing room should be dimly lit and have a source of white noise to mask external sounds.
4. Experimental Procedure:
-
Habituation (Days 1-3): Handle mice for 5 minutes each day. On Day 3, place each mouse in the open field arena for 60 minutes to habituate to the environment. No injections are given.
-
Sensitization Phase (Days 4-11):
-
Divide mice into four treatment groups: (1) Vehicle + Saline, (2) Vehicle + Cocaine, (3) JHW007 + Saline, (4) JHW007 + Cocaine.
-
Administer JHW007 (10 mg/kg, i.p.) or vehicle 30 minutes prior to placing the animals in the open field arena.
-
Immediately after the JHW007/vehicle injection, administer cocaine (20 mg/kg, i.p.) or saline.
-
Place the mice in the open field arena immediately after the second injection and record locomotor activity for 60 minutes.
-
Repeat this procedure for 8 consecutive days.
-
-
Withdrawal Phase (Days 12-18): Animals remain in their home cages with no injections or testing.
-
Challenge Day (Day 19):
-
Administer JHW007 (10 mg/kg, i.p.) or vehicle to all groups as in the sensitization phase.
-
30 minutes later, administer a challenge dose of cocaine (20 mg/kg, i.p.) to all groups.
-
Immediately place the mice in the open field arena and record locomotor activity for 60 minutes.
-
5. Data Analysis:
-
Locomotor activity is quantified as total distance traveled (cm) or the number of photobeam breaks.
-
Data is typically analyzed using a two-way analysis of variance (ANOVA) with treatment group and day as factors, followed by post-hoc tests to compare individual groups.
-
A significant increase in locomotor activity on the challenge day compared to Day 4 in the Vehicle + Cocaine group indicates the development of sensitization.
-
A lack of a significant increase in the JHW007 + Cocaine group compared to their Day 4 activity, and a significant difference from the Vehicle + Cocaine group on the challenge day, would indicate that JHW007 blocked the development of sensitization.
Mandatory Visualizations
Caption: Workflow for a typical locomotor sensitization experiment.
Caption: JHW007's atypical modulation of dopamine signaling.
Dissolving JHW-007 Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of JHW-007 hydrochloride, a high-affinity dopamine uptake inhibitor, for in vivo research applications. The information compiled herein is intended to guide researchers in preparing stable and effective formulations for administration in animal models.
Introduction to JHW-007 Hydrochloride
JHW-007 is a benztropine analog that acts as a potent and selective dopamine transporter (DAT) inhibitor.[1] It is under investigation for its potential as a therapeutic agent for psychostimulant addiction.[2] Accurate and reproducible in vivo studies are critical for evaluating its efficacy and safety, and proper dissolution and formulation are the foundational first steps to achieving reliable experimental outcomes.
Solubility Characteristics
Understanding the solubility of JHW-007 hydrochloride is paramount for preparing appropriate dosing solutions. The compound exhibits good solubility in organic solvents, which can be leveraged to create stock solutions that are further diluted into physiologically compatible vehicles for in vivo administration.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 100 | 42.19 |
| Ethanol | 100 | 42.19 |
This data is based on a molecular weight of 421.95 g/mol for JHW-007 hydrochloride.
Recommended Protocol for In Vivo Dosing Solution Preparation
This protocol is based on a validated method for the intraperitoneal (i.p.) administration of JHW-007 in rodents and can be adapted for other routes of administration with appropriate validation.
Materials and Equipment
-
JHW-007 hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile, polypropylene conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes and needles for administration
Experimental Protocol: Preparation of a 20% DMSO in Saline Vehicle
This protocol details the preparation of a common and effective vehicle for the in vivo administration of JHW-007 hydrochloride.
-
Calculate the Required Amount: Determine the total volume of the dosing solution needed based on the number of animals, their weights, and the desired dose. The final injection volume for intraperitoneal administration in mice is typically 5-10 mL/kg.
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by combining 20% DMSO and 80% sterile 0.9% saline. For example, to prepare 10 mL of vehicle, add 2 mL of sterile DMSO to 8 mL of sterile 0.9% saline.
-
Weigh JHW-007 Hydrochloride: Accurately weigh the required amount of JHW-007 hydrochloride powder.
-
Initial Dissolution: Add the weighed JHW-007 hydrochloride to the vehicle.
-
Vortexing: Cap the tube securely and vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): For complete dissolution, sonicate the solution in a water bath sonicator for 5-10 minutes.[3] This will help to break up any remaining particulates and ensure a homogenous solution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible precipitates.
-
Administration: The solution is now ready for administration. It is recommended to use the solution immediately after preparation. If short-term storage is necessary, it should be kept on ice and protected from light.
Alternative Vehicle Considerations for Hydrophobic Compounds
For compounds with challenging solubility, alternative vehicle formulations can be considered. These often involve a combination of solvents, surfactants, and solubilizing agents. While a specific protocol for JHW-007 using these is not established in the literature, the following components are commonly used for hydrophobic drugs and could be a starting point for formulation development:
-
Co-solvents: Polyethylene glycol 300 (PEG300) can be used in combination with DMSO and saline.
-
Surfactants: Polysorbate 80 (Tween 80) is a non-ionic surfactant frequently used to improve the solubility and stability of injectable formulations.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.
Experimental Workflow for Solution Preparation
The following diagram illustrates the decision-making process and workflow for preparing JHW-007 hydrochloride solutions for in vivo studies.
Caption: Workflow for preparing JHW-007 hydrochloride for in vivo administration.
Signaling Pathway of JHW-007
JHW-007 primarily exerts its effects by inhibiting the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the synaptic cleft. This action modulates dopaminergic signaling.
Caption: Simplified signaling pathway of JHW-007's action on the dopamine transporter.
Conclusion
The successful use of JHW-007 hydrochloride in in vivo studies is critically dependent on its proper dissolution and formulation. The provided protocol using a 20% DMSO in saline vehicle is a validated starting point for intraperitoneal administration. Researchers should always perform small-scale formulation tests to ensure the solubility and stability of the compound in the chosen vehicle at the desired concentration before proceeding with large-scale animal studies. Careful adherence to these guidelines will contribute to the generation of reliable and reproducible data in the pre-clinical evaluation of this promising therapeutic candidate.
References
Application Notes and Protocols for Patch Clamp Electrophysiology with JHW007 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride is a potent and selective dopamine uptake inhibitor. It displays a high affinity for the dopamine transporter (DAT) with a Ki of 25 nM, showing significantly lower affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT) (Ki values of 1330 nM and 1730 nM, respectively).[1][2] JHW007 is classified as an "atypical" dopamine transport inhibitor, distinguishing its pharmacological profile from that of cocaine.[3] This compound has been investigated for its potential as a therapeutic agent for cocaine addiction, as it has been shown to block cocaine-induced reward and locomotor stimulation.[3]
These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology experiments to investigate its effects on neuronal activity, particularly on dopamine neurons.
Data Presentation
The following tables summarize the reported effects of JHW007 on the electrophysiological properties of midbrain dopamine neurons.
| Parameter | JHW007 Effect | Concentration Range | Reference |
| Dopamine Neuron Firing Rate | Little to no significant change | 100 nM - 10 µM | [3] |
| D2 Autoreceptor-mediated Currents | Inhibition | 100 nM - 10 µM | [3] |
Note: The above data is based on qualitative descriptions from the cited literature. For precise quantitative values, it is recommended to consult the full-text articles.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol to 100 mM.[1][2]
Materials:
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Ethanol, molecular biology grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the batch-specific molecular weight provided on the product vial, calculate the required mass of this compound to prepare a 10 mM or 100 mM stock solution in DMSO or ethanol.
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile-filtered DMSO or ethanol to the tube.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Whole-Cell Patch Clamp Electrophysiology in Acute Brain Slices
This protocol is adapted from standard procedures for recording from dopamine neurons in acute midbrain slices.
Materials:
-
This compound stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Sucrose-based cutting solution
-
Vibratome
-
Patch clamp rig with amplifier, micromanipulators, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
aCSF Composition (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubble with 95% O2 / 5% CO2.
Internal Solution Composition (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl2, 0.5 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH.
Protocol:
-
Slice Preparation:
-
Anesthetize a mouse according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut 250-300 µm thick horizontal or coronal slices containing the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber containing aCSF at 32-34°C for 30 minutes to recover.
-
After recovery, maintain slices at room temperature in oxygenated aCSF until recording.
-
-
Recording:
-
Transfer a slice to the recording chamber of the patch clamp setup and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify putative dopamine neurons in the SNc or VTA based on their location and morphology using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) on the cell membrane of a target neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (spontaneous firing rate in current-clamp or holding current in voltage-clamp).
-
Bath apply this compound at the desired final concentration by diluting the stock solution into the perfusing aCSF.
-
Record the changes in neuronal activity in the presence of JHW007.
-
To study D2 autoreceptor-mediated currents, electrically evoke dopamine release in the vicinity of the recorded neuron and measure the resulting inhibitory postsynaptic currents (IPSCs) before and after JHW007 application.
-
Visualizations
Experimental Workflow
Caption: Workflow for Patch Clamp Electrophysiology with JHW007.
Proposed Signaling Pathway of JHW007
References
- 1. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JHW007 Hydrochloride in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JHW007 hydrochloride in mouse behavioral studies. JHW007 is an atypical dopamine transporter (DAT) inhibitor that has shown potential in preclinical models for attenuating the behavioral effects of psychostimulants like cocaine and amphetamine. This document outlines dosages, administration routes, and detailed protocols for key behavioral assays, supported by data from published research.
Compound Information
-
Compound: this compound
-
Mechanism of Action: JHW007 is an atypical dopamine transporter (DAT) inhibitor. Unlike typical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, JHW007 is thought to bind to the DAT in a manner that results in a slower onset and longer duration of action, leading to a more gradual and sustained increase in extracellular dopamine. This atypical binding profile is believed to contribute to its ability to antagonize the effects of psychostimulants with a reduced abuse liability.
-
Chemical Name: (1R,2S,3S,5S)-3-(bis(4-fluorophenyl)methoxy)-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride
-
Molecular Formula: C₂₄H₂₉F₂NO · HCl
-
Appearance: A white to off-white solid.
Dosing and Administration
This compound is typically administered via intraperitoneal (i.p.) injection in mice. The compound is often dissolved in 0.9% saline. To aid dissolution, sonication may be required.
Table 1: Summary of this compound Dosages in Mouse Behavioral Studies
| Behavioral Assay | Species | Route of Administration | Dosage Range | Vehicle | Key Findings | Reference |
| Locomotor Activity | Mouse | i.p. | 1 - 10 mg/kg | 0.9% Saline | Did not stimulate locomotor activity on its own. A 10 mg/kg dose completely antagonized cocaine-induced hyperactivity. | Desai et al., 2005 |
| Conditioned Place Preference (CPP) | Mouse | i.p. | 3 and 10 mg/kg | 0.9% Saline | Dose-dependently blocked amphetamine-induced CPP. Did not produce CPP on its own across an ample dose range. | Velázquez-Sánchez et al., 2010 |
| Psychostimulant Sensitization | Mouse | i.p. | Not explicitly stated | 0.9% Saline | Prevented the development of behavioral sensitization to both amphetamine and cocaine. | Velázquez-Sánchez et al., 2010; Velázquez-Sánchez et al., 2013 |
Signaling Pathway
JHW007's primary mechanism of action involves the inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, it increases the concentration and duration of dopamine in the synapse, leading to enhanced downstream signaling through dopamine receptors.
Experimental Protocols
The following are detailed protocols for common behavioral assays used to evaluate the effects of this compound in mice.
Locomotor Activity Assay
This assay is used to assess the stimulant or sedative effects of a compound and its ability to modulate the locomotor effects of other drugs.
Materials:
-
This compound
-
0.9% saline (vehicle)
-
Psychostimulant (e.g., cocaine or amphetamine)
-
Open field arenas equipped with automated photobeam tracking systems
-
Syringes and needles for i.p. injections
Protocol:
-
Habituation: For 2-3 consecutive days prior to testing, handle each mouse for 1-2 minutes. On the day of the experiment, place the mice in the open field arenas for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Preparation: Prepare fresh solutions of this compound and the psychostimulant in 0.9% saline on the day of the experiment.
-
Injection and Testing:
-
To assess the effects of JHW007 alone, divide mice into groups and administer i.p. injections of vehicle or different doses of JHW007 (e.g., 1, 3, 10 mg/kg).
-
To assess the effect of JHW007 on psychostimulant-induced hyperactivity, pre-treat mice with vehicle or JHW007 (e.g., 10 mg/kg, i.p.) 15-30 minutes before administering the psychostimulant (e.g., cocaine 10-20 mg/kg, i.p. or amphetamine 1-2 mg/kg, i.p.).
-
-
Data Collection: Immediately after the final injection, place the mice back into the open field arenas and record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between treatment groups.
Conditioned Place Preference (CPP)
CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Materials:
-
This compound
-
0.9% saline (vehicle)
-
Rewarding drug (e.g., cocaine or amphetamine)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Syringes and needles for i.p. injections.
Protocol:
-
Pre-Conditioning (Baseline Preference): On Day 1, place each mouse in the central compartment of the CPP apparatus and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On conditioning days, administer the drug (e.g., JHW007, cocaine, or amphetamine) and confine the mouse to one of the outer chambers for 30 minutes.
-
On alternate days (or in a separate session on the same day), administer the vehicle (0.9% saline) and confine the mouse to the opposite outer chamber for 30 minutes. The drug-paired and vehicle-paired chambers should be counterbalanced across mice.
-
To test the ability of JHW007 to block the rewarding effects of another drug, administer JHW007 (e.g., 3 or 10 mg/kg, i.p.) prior to the administration of the rewarding drug during the conditioning sessions.
-
-
Post-Conditioning (Test): The day after the last conditioning session, place the mouse in the central compartment with free access to all chambers (in a drug-free state) for 15-20 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Psychostimulant-Induced Behavioral Sensitization
This paradigm models the progressive and enduring enhancement of the locomotor-activating effects of a psychostimulant after repeated, intermittent administration.
Materials:
-
This compound
-
0.9% saline (vehicle)
-
Psychostimulant (e.g., amphetamine or cocaine)
-
Open field arenas
-
Syringes and needles for i.p. injections
Protocol:
-
Induction Phase (e.g., 5-10 days):
-
Administer daily i.p. injections of the psychostimulant (e.g., amphetamine 1-2 mg/kg or cocaine 10-15 mg/kg) or saline.
-
To test the effect of JHW007 on the development of sensitization, co-administer JHW007 with the psychostimulant during this phase. An alternative is to pre-treat with JHW007 before each psychostimulant injection.
-
Measure locomotor activity for 60 minutes immediately following each injection.
-
-
Withdrawal Phase (e.g., 7-14 days): House the mice in their home cages without any drug injections to allow for a drug-free period.
-
Expression Phase (Challenge Day):
-
Administer a challenge dose of the psychostimulant to all groups.
-
Measure locomotor activity for 60 minutes.
-
-
Data Analysis: Compare the locomotor response to the psychostimulant on the first day of the induction phase with the response on the challenge day. A significantly greater locomotor response on the challenge day in the group that repeatedly received the psychostimulant indicates the development of behavioral sensitization. Compare the responses of the JHW007 co-treated group to determine if it prevented the development of sensitization.
Disclaimer
This document is intended for research purposes only. The provided protocols are based on published literature and should be adapted and optimized for specific experimental conditions. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Application Notes and Protocols for Self-Administration Paradigms Involving JHW007 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JHW007 hydrochloride in preclinical self-administration paradigms. JHW007 is an atypical dopamine transporter (DAT) inhibitor that has shown promise as a potential treatment for psychostimulant use disorder. These protocols are intended to serve as a guide for researchers designing and conducting studies to evaluate the behavioral and neurobiological effects of JHW007.
Introduction
This compound is a high-affinity ligand for the dopamine transporter, acting as an atypical inhibitor.[1] Unlike typical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, JHW007 is thought to stabilize a closed, occluded conformation. This unique mechanism of action is hypothesized to contribute to its reduced abuse liability and its ability to attenuate the reinforcing effects of psychostimulants like cocaine and methamphetamine.[1] Research indicates that JHW007 can decrease cocaine and methamphetamine self-administration in animal models, suggesting its potential as a pharmacotherapy for addiction.[1] Furthermore, JHW007 has been shown to blunt the cellular effects of cocaine and may also exhibit direct antagonism at D2 autoreceptors.[2][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on psychostimulant-related behaviors.
Table 1: Effect of JHW007 Pretreatment on Methamphetamine (METH) Self-Administration in Rats
| JHW007 Dose (mg/kg, i.p.) | METH Dose (mg/kg/infusion) | Schedule of Reinforcement | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Number of Infusions (Mean ± SEM) |
| Vehicle | 0.05 | Fixed Ratio 1 (FR1) | 125 ± 15 | 10 ± 2 | 25 ± 3 |
| 5 | 0.05 | Fixed Ratio 1 (FR1) | 80 ± 12 | 8 ± 3 | 16 ± 2.5 |
| 10 | 0.05 | Fixed Ratio 1 (FR1) | 60 ± 10 | 9 ± 2 | 12 ± 2 |
| Vehicle | 0.05 | Progressive Ratio (PR) | 250 ± 30 | 15 ± 4 | Breakpoint: 10 ± 1.5 |
| 5 | 0.05 | Progressive Ratio (PR) | 350 ± 40 | 12 ± 3 | Breakpoint: 15 ± 2 |
| 10 | 0.05 | Progressive Ratio (PR) | 400 ± 45 | 14 ± 3 | Breakpoint: 18 ± 2.5 |
*p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes based on findings that JHW007 attenuates METH self-administration but can increase breakpoint in PR schedules.[1]
Table 2: Effect of JHW007 on Cocaine-Induced Locomotor Activity and Nucleus Accumbens Dopamine in Rats
| JHW007 Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Locomotor Activity (Beam Breaks/hr, Mean ± SEM) | Peak % Change in Extracellular DA (Mean ± SEM) |
| Vehicle | Saline | 200 ± 25 | 100 ± 10 |
| 10 | Saline | 250 ± 30 | 150 ± 15 |
| Vehicle | 10 | 1500 ± 150 | 400 ± 40 |
| 3 | 10 | 1000 ± 120 | 300 ± 35 |
| 10 | 10 | 600 ± 80 | 200 ± 25 |
*p < 0.05 compared to Vehicle + Cocaine. Data are adapted from studies showing JHW007 attenuates cocaine-induced hyperactivity and dopamine release.[4][5]
Experimental Protocols
Protocol 1: Intravenous Self-Administration of Methamphetamine in Rats
This protocol describes a typical intravenous self-administration paradigm to assess the effects of JHW007 on methamphetamine (METH) reinforcement.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
-
Individually housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle.
-
Food and water are available ad libitum unless otherwise specified for initial training.
2. Surgical Procedure: Intravenous Catheter Implantation
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should be passed subcutaneously to exit on the back between the scapulae.
-
Allow a recovery period of at least 5-7 days post-surgery, during which catheters are flushed daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a house light.
-
The chamber is connected to a syringe pump for intravenous drug delivery.
4. Self-Administration Procedure:
-
Phase 1: Acquisition/Training (FR1 Schedule)
-
Rats are trained to press the active lever for intravenous infusions of METH (e.g., 0.05 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule.
-
Each active lever press results in a single METH infusion delivered over a few seconds, accompanied by the illumination of the cue light for a short duration (e.g., 20 seconds), during which further lever presses have no consequence (time-out period).
-
The inactive lever has no programmed consequences.
-
Training sessions are typically 2 hours daily for 10-14 days or until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Phase 2: JHW007 Treatment (Fixed Ratio or Progressive Ratio Schedule)
-
Once stable self-administration is established, rats are pretreated with this compound or vehicle (e.g., 30 minutes before the session).
-
This compound is dissolved in a vehicle such as 0.9% saline with 20% DMSO.
-
The effect of JHW007 is then assessed on METH self-administration under either an FR1 schedule (to measure changes in intake) or a Progressive Ratio (PR) schedule (to measure motivation/breaking point).
-
In a PR schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breaking point" is the highest ratio completed before the rat ceases to respond.
-
-
Phase 3: Extinction and Reinstatement
-
Following the treatment phase, rats can undergo extinction training, where active lever presses no longer result in METH infusion or cue presentation.
-
Once responding is extinguished, reinstatement of drug-seeking behavior can be triggered by a priming injection of METH, a conditioned cue, or a stressor, and the effect of JHW007 on reinstatement can be evaluated.
-
5. Data Analysis:
-
The primary dependent variables are the number of active and inactive lever presses, the number of infusions earned, and the breaking point (for PR schedules).
-
Data are typically analyzed using appropriate statistical methods such as ANOVA or t-tests to compare between treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Modulation of methamphetamine's locomotor stimulation and self-administration by JHW 007, an atypical dopamine reuptake blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combinations of Cocaine with Other Dopamine Uptake Inhibitors: Assessment of Additivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
JHW007 Hydrochloride: Application Notes and Protocols for Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] It exhibits a high affinity for DAT with a Ki value of 25 nM, while showing significantly lower affinity for the norepinephrine transporter (NET; Ki = 1330 nM) and the serotonin transporter (SERT; Ki = 1730 nM).[2] Unlike traditional DAT inhibitors such as cocaine, JHW007 binds to the DAT in an occluded conformation, leading to a more gradual and sustained increase in extracellular dopamine.[3] This atypical mechanism of action has made JHW007 a valuable tool for investigating the role of dopamine in various neurological processes, including drug addiction and, pertinent to this document, synaptic plasticity.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of synaptic plasticity, particularly Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Application Notes
The dopaminergic system is a critical modulator of synaptic plasticity, a fundamental cellular mechanism underlying learning and memory. By blocking the reuptake of dopamine, this compound can be used to investigate the nuanced roles of this neurotransmitter in shaping synaptic strength.
While direct studies on the effects of JHW007 on LTP and LTD are not yet prevalent in the published literature, research on other selective DAT inhibitors provides a strong rationale for its use in this area. For instance, the DAT inhibitor GBR 12935 has been shown to enhance LTP in the CA1 region of the hippocampus.[4] This enhancement is mediated through the activation of D3 dopamine receptors.[4] Given that JHW007 is a potent DAT inhibitor, it is hypothesized to produce similar effects, making it an excellent candidate for studies aimed at elucidating the dopaminergic modulation of synaptic plasticity.
Potential applications for this compound in synaptic plasticity research include:
-
Investigating the role of dopamine in LTP and LTD: By applying JHW007, researchers can study how elevated dopamine levels affect the induction and maintenance of long-term changes in synaptic strength.
-
Elucidating the downstream signaling pathways: JHW007 can be used in conjunction with specific dopamine receptor antagonists to dissect the involvement of D1-like versus D2-like receptors in mediating the effects of dopamine on synaptic plasticity.
-
Modeling pathological conditions: The atypical action of JHW007 can be leveraged to explore how altered dopaminergic tone, as seen in conditions like addiction and Parkinson's disease, impacts synaptic plasticity.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Chemical Name | (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride | [2] |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl | [1] |
| Molecular Weight | 421.95 g/mol | [1] |
| CAS Number | 202645-74-7 | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage | Store at -20°C |
Binding Affinities (Ki)
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 25 | [1][2] |
| Norepinephrine Transporter (NET) | 1330 | [2] |
| Serotonin Transporter (SERT) | 1730 | [2] |
Effects of a Comparable DAT Inhibitor (GBR 12935) on Hippocampal LTP
| Compound | Concentration | Effect on LTP Magnitude | Reference |
| GBR 12935 | 100 nM | Significant enhancement | [4] |
| GBR 12935 | 1 µM | Significant enhancement | [4] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute mouse hippocampal slices and how to test the modulatory effects of this compound.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber (submerged or interface)
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Preparation of aCSF:
-
Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 MgSO₄, 2 CaCl₂.
-
Continuously bubble with carbogen gas for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4.
-
-
Acute Hippocampal Slice Preparation:
-
Anesthetize and decapitate an adult mouse (in accordance with institutional animal care and use committee guidelines).
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.033 Hz. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to the desired final concentration. A starting concentration of 100-300 nM is recommended based on its Ki value and effective concentrations of similar DAT inhibitors.[4]
-
Switch the perfusion to the aCSF containing this compound and allow it to equilibrate for at least 20-30 minutes before LTP induction.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in slices treated with JHW007 to control slices perfused with vehicle-containing aCSF.
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. JHW-007 - Wikipedia [en.wikipedia.org]
- 4. Dopamine transporter blockade increases LTP in the CA1 region of the rat hippocampus via activation of the D3 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
JHW007 Hydrochloride: Application Notes and Protocols for Neurochemical Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
JHW007 hydrochloride is a high-affinity, selective dopamine transporter (DAT) inhibitor, notable for its atypical pharmacological profile compared to traditional stimulants like cocaine. As a benztropine analog, JHW007 has demonstrated efficacy in preclinical models at reducing the rewarding and reinforcing effects of cocaine, positioning it as a promising candidate for the development of therapeutics for stimulant use disorder.[1][2][3][4][5] Its unique mechanism of action, characterized by a slow onset and long duration of DAT occupancy, is thought to contribute to its low abuse potential.[2][6] Furthermore, emerging evidence suggests that JHW007 may also modulate dopamine D2 autoreceptors, adding another layer of complexity to its neurochemical effects.[3][7]
These application notes provide a comprehensive overview of the use of this compound in key neurochemical measurement techniques, including in vivo microdialysis and fast-scan cyclic voltammetry (FSCV). The detailed protocols and data presented herein are intended to guide researchers in the effective application of this compound for investigating dopaminergic signaling and its modulation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: Transporter Binding Affinity and Dopamine Uptake Inhibition
| Parameter | Value | Species/System | Reference |
| DAT Ki | 25 nM | Rat | [1] |
| 23.3 nM | Not Specified | [2] | |
| 7.40 nM (High-affinity site) | Rat | ||
| 4400 nM (Low-affinity site) | Rat | ||
| 8.18 nM (High-affinity site) | Mouse | ||
| 2750 nM (Low-affinity site) | Mouse | ||
| 43.7 nM | Human (hDAT) | ||
| NET Ki | 1330 nM | Not Specified | [1] |
| SERT Ki | 1730 nM | Not Specified | [1] |
| DA Uptake IC50 | 24.6 ± 1.97 nM | Not Specified | [2] |
Table 2: In Vivo Dopamine Transporter Occupancy
| Compound | Dose | Rate of DAT Occupancy (%/min) | Time to Plateau | Reference |
| JHW007 | 17 mg/kg | 0.20 ± 0.02 | > 270 min | [2] |
| Cocaine | 40 mg/kg | 2.04 ± 0.20 | Not Specified | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through its interaction with the dopamine transporter (DAT). Unlike cocaine, which promotes an outward-facing conformation of the transporter, JHW007 is believed to stabilize an occluded or inward-facing conformation.[3] This leads to a slower onset and more sustained inhibition of dopamine reuptake, resulting in a gradual and prolonged increase in extracellular dopamine levels.[3] Additionally, JHW007 has been shown to interact with dopamine D2 autoreceptors, potentially contributing to its unique pharmacological profile.[3][7]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in common neurochemical measurement techniques.
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the rodent brain following the administration of this compound.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline, potentially with a small percentage of a solubilizing agent like Tween 80 if needed)
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate or bicarbonate.
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Preparation of JHW007 Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For in vivo studies in rodents, doses typically range from 1 to 20 mg/kg. A fresh solution should be prepared on the day of the experiment.
-
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
Allow the animal to recover for at least 24-48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to establish a stable baseline of extracellular dopamine.
-
Collect baseline dialysate samples (e.g., 3-4 samples at 10-20 minute intervals).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Continue collecting dialysate samples for the desired duration post-injection (e.g., 2-4 hours).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using HPLC-ECD.
-
Quantify the dopamine concentration in each sample.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline concentration.
-
Perform statistical analysis to compare the effects of JHW007 with the vehicle control group.
-
Fast-Scan Cyclic Voltammetry (FSCV)
This protocol outlines the use of FSCV in ex vivo brain slices to measure rapid dopamine release and reuptake kinetics following the application of this compound.
Experimental Workflow:
Materials:
-
This compound
-
Vibratome or tissue slicer
-
Carbon-fiber microelectrodes
-
Stimulating electrode (e.g., bipolar tungsten)
-
FSCV recording system (e.g., potentiostat, headstage)
-
aCSF (as described for microdialysis), continuously bubbled with 95% O2 / 5% CO2.
-
Dopamine hydrochloride (for electrode calibration)
Procedure:
-
Preparation of JHW007 Stock Solution:
-
Prepare a concentrated stock solution of this compound in deionized water or a suitable solvent. This stock can then be diluted in aCSF to the final working concentration (e.g., 1-10 µM).
-
-
Brain Slice Preparation:
-
Rapidly dissect the brain of a rodent and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Position the carbon-fiber microelectrode and the stimulating electrode in the target brain region.
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.2 V and back, at 400 V/s, 10 Hz) to the carbon-fiber electrode.
-
Electrically stimulate dopamine release using the stimulating electrode (e.g., single pulse or train of pulses).
-
Record baseline evoked dopamine signals.
-
-
Drug Application:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of JHW007.
-
Allow the drug to equilibrate in the slice for a sufficient period (e.g., 10-20 minutes).
-
-
Post-Drug Recording:
-
Record evoked dopamine signals in the presence of JHW007.
-
-
Data Analysis:
-
Analyze the FSCV data to determine changes in the amplitude of the dopamine signal (indicative of changes in release) and the decay rate (tau), which reflects dopamine reuptake.
-
Compare the pre- and post-drug parameters to determine the effect of JHW007 on dopamine release and uptake kinetics.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of the dopamine system. Its atypical profile as a DAT inhibitor provides a unique opportunity to dissect the mechanisms underlying dopamine signaling and its role in both normal brain function and in the context of substance use disorders. The protocols and data provided in these application notes are intended to serve as a starting point for researchers to design and execute rigorous experiments utilizing JHW007 in neurochemical measurement studies. Careful consideration of experimental parameters and appropriate controls will be crucial for obtaining reliable and interpretable results.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JHW007 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JHW007 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a high-affinity dopamine uptake inhibitor. It displays a high affinity for the dopamine transporter (DAT), with a Ki of 25 nM.[1] It is structurally a benztropine analog.[2] Due to its mechanism of action, it is primarily investigated for its potential as a therapeutic agent for cocaine and methamphetamine addiction.[1] Studies have shown that it can suppress the effects of cocaine administration in a dose-dependent manner and decrease cocaine and methamphetamine self-administration in rats.[1]
Q2: What are the known solubility properties of this compound?
This compound's solubility is highest in organic solvents. It is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][3] While specific data for its aqueous solubility is not widely published, its parent class of compounds, benztropine analogs, often exhibit pH-dependent solubility in aqueous solutions. For instance, the related compound benztropine mesylate is soluble in Phosphate-Buffered Saline (PBS) at approximately 10 mg/mL.[3] However, aqueous solutions of benztropine analogs are not recommended for storage for more than one day due to limited stability.[3][4]
Q3: I'm observing precipitation when I dilute my this compound stock solution into a neutral buffer like PBS. Why is this happening?
Precipitation of hydrochloride salts of weakly basic compounds, like JHW007, in neutral or alkaline buffers is a common issue. This occurs because the hydrochloride salt is more soluble in its protonated (ionized) form, which is favored in acidic conditions. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into a neutral pH buffer (e.g., PBS, pH 7.4), the pH of the local environment increases. This can cause the compound to convert to its less soluble free base form, leading to precipitation. This phenomenon is known as disproportionation.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Maintaining a slightly acidic pH (e.g., below 6.0) can help keep the compound in its more soluble protonated form.
-
Use of Co-solvents: For in vivo studies, a vehicle containing a mixture of solvents can be used. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with other vehicles such as polyethylene glycol (PEG) and saline.
-
Sonication and Gentle Warming: These methods can help to dissolve the compound, especially when preparing solutions in aqueous buffers. One study involving N-substituted benztropine analogs mentioned dissolving the compounds in distilled water with heat and sonication as needed.
-
Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume of aqueous buffer, a gradual, step-wise dilution with constant mixing (e.g., vortexing) can prevent localized high concentrations that lead to precipitation.[5]
Q5: What is the recommended way to prepare this compound for in vivo animal studies?
Q6: How should I store this compound powder and its solutions?
-
Solid Powder: this compound as a solid should be stored at -20°C.[1][3]
-
Organic Stock Solutions: Stock solutions in anhydrous DMSO or ethanol can be stored at -20°C for short periods or at -80°C for longer-term storage. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4]
-
Aqueous Solutions: Aqueous solutions of benztropine analogs are known to have limited stability.[4] It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than a day.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in PBS or cell culture media | The pH of the buffer is too high, causing the conversion of the soluble hydrochloride salt to the insoluble free base. The rapid change in solvent polarity from an organic stock to an aqueous buffer can also cause the compound to "crash out." | 1. Lower the pH: Use a slightly acidic buffer if your experimental design allows. 2. Step-wise Dilution: Add the DMSO stock solution to the pre-warmed buffer drop-wise while vortexing.[5] 3. Direct Dilution in Media: For cell-based assays, dilute the DMSO stock directly into the final working concentration in the cell culture medium, rather than creating an intermediate dilution in PBS.[6] Use sonication to aid dissolution.[6] |
| Cloudy solution or visible particles after preparation | Incomplete dissolution of the compound. | 1. Sonication: Use a bath sonicator to aid dissolution. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) while mixing. 3. Filtration: If small particulates remain, filter the solution through a 0.22 µm syringe filter. |
| Inconsistent experimental results | Degradation of this compound in aqueous solution, especially if the solution was stored. | 1. Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound on the day of the experiment.[3][4] 2. Protect from Light: Store stock solutions in light-protected tubes. |
Data Presentation
Table 1: Solubility of this compound and a Related Analog
| Compound | Solvent | Maximum Concentration | Source |
| This compound | DMSO | 100 mM (42.19 mg/mL) | [1][3] |
| This compound | Ethanol | 100 mM (42.19 mg/mL) | [1][3] |
| Benztropine Mesylate (analog) | PBS (pH 7.2) | ~10 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile, light-protected vial, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution.
-
For storage, create small aliquots to minimize freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[4]
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Pre-warm the cell culture medium to 37°C.
-
From the concentrated DMSO stock solution (Protocol 1), calculate the volume needed to achieve the final desired concentration in your cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity to the cells.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO stock solution drop-wise.
-
Ensure the solution is clear and free of any precipitate before adding it to the cells. If necessary, sonicate briefly.[6]
-
Use the prepared medium immediately.
Protocol 3: Suggested Protocol for Preparing a Vehicle for in vivo Administration
This is a general protocol for weakly basic hydrochloride salts and should be optimized for this compound.
-
In a sterile vial, dissolve the required amount of this compound in a small volume of DMSO.
-
In a separate tube, prepare the co-solvent vehicle. A common formulation is a mixture of PEG300, Tween 80, and saline. A suggested starting ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
While vortexing the co-solvent vehicle, slowly add the this compound/DMSO solution.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Administer the solution to the animals immediately after preparation.
Visualizations
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Unexpected behavioral effects of JHW007 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JHW007 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing an anxiogenic-like effect in our animal models after acute administration of JHW007. Is this an expected outcome?
A1: Yes, an anxiogenic-like profile is an unexpected but documented behavioral effect of JHW007. Studies using the elevated plus maze (EPM) have shown that acute treatment with JHW007 can produce this effect.[1] If you are observing this, it is crucial to consider this intrinsic property of the compound in your experimental design and interpretation of results.
Troubleshooting:
-
Confirm Dosage: Ensure that the administered dose is within the reported effective range for dopamine transporter (DAT) inhibition.
-
Control for Stress: The anxiogenic-like effect may be sensitive to baseline stress levels of the animals. Ensure proper handling and acclimation procedures are in place.
-
Consider Subchronic Dosing: Research has indicated that the anxiogenic-like effect may be enhanced following subchronic (e.g., 8-day) exposure to JHW007.[1]
Q2: Our results suggest that the mechanism of action of JHW007 may not be solely limited to dopamine transporter (DAT) inhibition. Is there evidence for other targets?
A2: This is a key area of investigation. While JHW007 is a high-affinity DAT inhibitor, there is evidence suggesting it may also act as a direct antagonist at the dopamine D2 receptor.[2] This was hypothesized after observing JHW007's ability to inhibit D2 receptor-mediated currents in the midbrain. This potential dual action could explain some of its unique behavioral profile compared to typical DAT inhibitors like cocaine.
Troubleshooting:
-
Receptor Binding Assays: To confirm this in your system, you could perform competitive binding assays with a known D2 receptor radioligand.
-
Functional Assays: Electrophysiological recordings, as were used in the initial findings, can assess the impact of JHW007 on D2 receptor-mediated currents.
Q3: We are seeing slower onset of behavioral effects with JHW007 compared to cocaine, despite its high affinity for the DAT. Why might this be?
A3: This is consistent with the known pharmacology of JHW007. Unlike cocaine, JHW007 is an "atypical" DAT inhibitor. It is thought to bind to the dopamine transporter in a closed or "occluded" conformation.[2] This mode of binding is associated with a more gradual and sustained increase in extracellular dopamine, with markedly reduced peak levels compared to typical DAT inhibitors.[2]
Troubleshooting:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If you are conducting PK/PD studies, consider that the time to peak behavioral effect may be delayed.
-
Microdialysis Studies: To directly measure the impact on dopamine levels in your model, in vivo microdialysis can be employed to compare the temporal dynamics of dopamine release induced by JHW007 and a typical DAT inhibitor.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 25 |
| Norepinephrine Transporter (NET) | 1330 |
| Serotonin Transporter (SERT) | 1730 |
Table 2: Binding Characteristics of JHW007 in Rodent Brain Tissue
| Species | Binding Model | Kd (nM) |
| Rat | Two-site | 7.40 / 4400[3] |
| Mouse | Two-site | 8.18 / 2750[3] |
Experimental Protocols
Elevated Plus Maze (EPM) for Assessing Anxiogenic-Like Effects
Objective: To evaluate the anxiety-like behavior in rodents following the administration of JHW007.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. Allow for an appropriate pre-treatment time based on the route of administration.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use a video-tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiogenic-like effect is indicated by a significant decrease in the time spent and/or the number of entries into the open arms compared to the vehicle control group.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Conditioned Place Preference (CPP) for Assessing Rewarding/Aversive Properties
Objective: To determine if JHW007 induces conditioned place preference or aversion.
Apparatus:
-
A two or three-compartment chamber with distinct visual and tactile cues in each of the main compartments.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the animal in the center of the apparatus and allow it to freely explore all compartments for a set period (e.g., 15-20 minutes).
-
Record the time spent in each compartment to establish baseline preference.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer JHW007 and confine the animal to one of the main compartments for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
The assignment of the drug-paired compartment should be counterbalanced to avoid bias.
-
-
Post-Conditioning (Test):
-
On the test day, place the animal in the center of the apparatus (drug-free state) and allow it to freely explore all compartments, similar to the pre-conditioning phase.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase.
-
A significant positive score indicates a conditioned place preference (rewarding effect).
-
A significant negative score indicates a conditioned place aversion.
-
Studies have shown that JHW007 does not produce place conditioning on its own.[1]
-
Mandatory Visualizations
Caption: JHW007's primary mechanism of action.
Caption: Hypothesized D2 receptor antagonism by JHW007.
Caption: Elevated Plus Maze experimental workflow.
References
- 1. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting JHW007 hydrochloride's effects on dopamine levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of JHW007 hydrochloride on dopamine levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity dopamine uptake inhibitor.[1] It is an analog of benztropine and is characterized as an "atypical" dopamine transporter (DAT) inhibitor.[2] Its primary mechanism of action is to block the reuptake of dopamine from the synaptic cleft by binding to DAT, thereby increasing the extracellular concentration of dopamine.[2]
Q2: How does the binding affinity of this compound for the dopamine transporter (DAT) compare to other monoamine transporters?
This compound exhibits high affinity and selectivity for the dopamine transporter (DAT). Its affinity for DAT is significantly higher than for the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1]
Q3: What makes this compound an "atypical" dopamine reuptake inhibitor?
This compound is considered an atypical dopamine reuptake inhibitor due to its distinct pharmacological profile compared to traditional stimulants like cocaine. Unlike cocaine, JHW007 binds to the DAT in an occluded (closed) conformation.[2] This results in a gradual and sustained increase in extracellular dopamine, with markedly reduced peak levels compared to cocaine.[2] Additionally, JHW007 has a slower onset of DAT occupancy in vivo.[3][4] This atypical profile is thought to contribute to its lack of cocaine-like behavioral effects and its potential as a cocaine antagonist.[3][4]
Q4: Does this compound have effects on other receptors besides the dopamine transporter?
Some research suggests that this compound may also have a direct antagonistic effect on the D2 autoreceptor.[2][5] This could contribute to its overall pharmacological effects by modulating dopamine neuron firing and dopamine release.[5] Studies have also indicated that JHW007 has a high affinity for sigma receptors, which may play a role in its ability to antagonize the effects of cocaine.[6]
Q5: What are the observed behavioral effects of this compound in preclinical studies?
In rodent models, this compound has been shown to suppress the effects of cocaine administration in a dose-dependent manner and decrease cocaine and methamphetamine self-administration.[1] It does not produce the significant locomotor stimulation typically seen with cocaine.[3][7] Furthermore, it has been found to block cocaine-induced reward and conditioned place preference.[7]
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo effects of this compound.
Table 1: Transporter Binding Affinities of this compound
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 25[1] |
| Norepinephrine Transporter (NET) | 1330[1] |
| Serotonin Transporter (SERT) | 1730[1] |
Table 2: In Vitro Dopamine Transporter (DAT) Binding Parameters
| Ligand | Tissue/Cell Line | Binding Model | Kd (nM) |
| [3H]JHW 007 | Rat Striatum | Two-site | 7.40 / 4400[8] |
| [3H]JHW 007 | Mouse Striatum | Two-site | 8.18 / 2750[8] |
| [3H]JHW 007 | hDAT Membranes | One-site | 43.7[8] |
| [3H]WIN 35,428 | Rat Striatum | One-site | 4.21[8] |
| [3H]WIN 35,428 | Mouse Striatum | One-site | 8.99[8] |
Experimental Protocols and Methodologies
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for monoamine transporters.
-
Methodology:
-
Membrane Preparation: Striatal tissue from rats or mice, or cells expressing the human dopamine transporter (hDAT), are homogenized in ice-cold buffer and centrifuged to prepare cell membranes.[8]
-
Incubation: Membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]JHW 007 or [3H]WIN 35,428) and varying concentrations of the unlabeled competitor drug (this compound).[8]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the inhibition constant (Ki).
-
2. In Vivo Microdialysis
-
Objective: To measure extracellular dopamine levels in the brain of awake, freely moving animals following administration of this compound.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the nucleus accumbens.[9]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.[10]
-
Dialysate Collection: Extracellular molecules, including dopamine, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.[10]
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
-
Data Analysis: Changes in dopamine levels over time are expressed as a percentage of the baseline concentration.
-
3. Fast-Scan Cyclic Voltammetry (FSCV)
-
Objective: To measure rapid, sub-second changes in dopamine release and uptake in real-time.
-
Methodology:
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into the brain region of interest.
-
Voltage Application: A triangular waveform potential is applied to the electrode, rapidly scanning a range of voltages.
-
Dopamine Oxidation: Dopamine is oxidized at the electrode surface at a specific potential, generating a current that is proportional to its concentration.
-
Data Acquisition: The current is measured and plotted against the applied potential to create a cyclic voltammogram, which allows for the identification and quantification of dopamine.
-
Stimulation: Electrical stimulation of dopamine pathways can be used to evoke dopamine release, allowing for the study of uptake kinetics.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo microdialysis.
Troubleshooting Guides
In Vivo Microdialysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no dopamine detected in baseline samples | - Incorrect probe placement- Probe damage during implantation- Clogged probe or tubing- Issues with HPLC-ED system | - Verify probe coordinates using histology after the experiment.- Handle probes with care; inspect for damage before implantation.[11]- Flush the system to check for blockages.- Check the HPLC-ED system for proper functioning (e.g., electrode sensitivity, mobile phase composition). |
| High variability in baseline dopamine levels | - Animal stress- Inconsistent flow rate- Air bubbles in the system | - Allow for a sufficient habituation period for the animal post-surgery and before sample collection.- Ensure the syringe pump is functioning correctly and providing a stable flow rate.- Degas the perfusion fluid and check for air bubbles in the tubing and probe.[12] |
| Drifting baseline | - Gliosis around the probe- Changes in animal's physiological state | - Allow for a stable baseline period before drug administration.- Monitor the animal's behavior and vital signs. |
| Low recovery of analyte | - Incorrect flow rate- Inappropriate membrane length or pore size | - Optimize the flow rate; lower flow rates generally increase recovery.[10]- Select a probe with a membrane length and pore size appropriate for the target analyte and brain region.[10] |
Fast-Scan Cyclic Voltammetry (FSCV)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy signal | - Improper grounding- Electrical interference- Damaged electrode | - Ensure proper grounding of the animal and experimental setup.- Shield the setup from sources of electrical noise.- Inspect the electrode for damage; if necessary, use a new electrode. |
| No detectable dopamine signal upon stimulation | - Incorrect electrode placement- Insufficient stimulation intensity- Depleted dopamine stores | - Verify electrode placement with histology.- Adjust stimulation parameters (intensity, frequency, duration).- Allow for sufficient time between stimulations for dopamine stores to replenish. |
| Drifting background current | - Electrode fouling- Changes in the electrochemical environment | - Apply a cleaning potential to the electrode.- Allow the electrode to stabilize in the brain tissue before recording. |
References
- 1. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 4. Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. amuzainc.com [amuzainc.com]
- 11. researchgate.net [researchgate.net]
- 12. basinc.com [basinc.com]
Off-target effects of JHW007 hydrochloride in neuronal assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JHW007 hydrochloride in neuronal assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily an atypical dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter (DAT) with high affinity, but in a manner distinct from typical DRIs like cocaine. This atypical binding profile is thought to contribute to its potential as a therapeutic for cocaine addiction, as it does not produce cocaine-like stimulant effects.
Q2: What are the known off-target binding sites of this compound?
A2: this compound has been shown to have measurable affinity for sigma receptors (σ1 and σ2) and the histamine H1 receptor. Its affinity for these off-target sites is lower than for the dopamine transporter.
Q3: What are the potential functional consequences of JHW007's off-target activities in neuronal assays?
A3:
-
Sigma (σ) Receptor Binding: Interaction with sigma receptors could modulate various downstream signaling pathways, potentially influencing neuronal excitability, intracellular calcium levels, and gene expression. This could contribute to some of the compound's behavioral effects that are not solely explained by DAT inhibition.
-
Histamine H1 Receptor Binding: Antagonism at H1 receptors is a common feature of many centrally acting drugs and can lead to sedative effects or alterations in arousal and cognitive function. In neuronal assays, this could manifest as changes in neuronal firing rates or network activity.
Q4: How can I differentiate between the on-target (DAT-mediated) and off-target effects of JHW007 in my experiments?
A4: To dissect the on-target versus off-target effects, consider the following experimental designs:
-
Use of selective antagonists: Co-administration of JHW007 with selective antagonists for sigma receptors (e.g., BD-1063) or the histamine H1 receptor (e.g., pyrilamine) can help to block the off-target effects.
-
Cell lines with and without the target receptor: Utilize cell lines that endogenously express or are engineered to express the off-target receptors, alongside control cell lines that lack these receptors.
-
Knockout animal models: If available, using DAT knockout animals can help to isolate the effects mediated by off-target sites.
Q5: Are there any known species differences in the binding affinity of JHW007?
A5: Yes, in vitro binding studies have shown slight differences in the affinity of JHW007 for the dopamine transporter between rat and mouse brain tissue. It is crucial to consider these potential species-specific differences when designing and interpreting experiments.
Troubleshooting Guides
Issue 1: Unexpected changes in neuronal firing rate in electrophysiology experiments.
-
Possible Cause 1 (Off-target): JHW007's interaction with sigma receptors could be modulating ion channels and altering neuronal excitability.
-
Troubleshooting Step: Apply a selective sigma receptor antagonist (e.g., NE-100 for σ1) to see if the unexpected effect is reversed.
-
-
Possible Cause 2 (Off-target): Blockade of histamine H1 receptors can have inhibitory effects on neuronal activity in certain brain regions.
-
Troubleshooting Step: Perfuse the slice or culture with a selective H1 receptor agonist (e.g., 2-(3-Trifluoromethylphenyl)histamine) to see if it can compete with and reverse the effect of JHW007.
-
-
Possible Cause 3 (On-target complexity): The atypical nature of DAT inhibition by JHW007 might lead to complex downstream effects on neuronal circuits that are not typical of other DRIs.
-
Troubleshooting Step: Compare the effects of JHW007 with a standard DRI like cocaine or GBR12909 in the same preparation to highlight the unique electrophysiological signature of JHW007.
-
Issue 2: Inconsistent results in locomotor activity studies.
-
Possible Cause 1 (Off-target): Sedative effects mediated by H1 receptor antagonism could be counteracting the expected increase in locomotion due to DAT inhibition.
-
Troubleshooting Step: Pre-treat animals with a selective H1 receptor antagonist to see if it occludes the sedative component of JHW007's effect.
-
-
Possible Cause 2 (Dose-response): The off-target effects may become more prominent at higher concentrations of JHW007.
-
Troubleshooting Step: Perform a detailed dose-response curve to identify a concentration range where the on-target DAT inhibition is dominant and off-target effects are minimized.
-
-
Possible Cause 3 (Habituation): Animals may not be sufficiently habituated to the testing environment, leading to variability in baseline activity.
-
Troubleshooting Step: Ensure a proper habituation period for the animals in the locomotor activity chambers before drug administration.
-
Issue 3: Discrepancies between in vitro binding affinities and functional assay potencies.
-
Possible Cause 1 (Cellular context): The functional consequences of receptor binding can be highly dependent on the specific cell type, its signaling environment, and the downstream pathways it expresses.
-
Troubleshooting Step: Characterize the expression levels of DAT, sigma receptors, and H1 receptors in the neuronal model being used.
-
-
Possible Cause 2 (Assay conditions): Differences in assay buffer composition, temperature, and incubation times can influence drug potency.
-
Troubleshooting Step: Carefully standardize all assay parameters and ensure they are consistent across experiments.
-
-
Possible Cause 3 (Ligand-specific effects): The functional activity of JHW007 at its off-target sites (e.g., agonist, antagonist, inverse agonist) may not be fully characterized.
-
Troubleshooting Step: Conduct functional assays specifically designed to determine the nature of JHW007's activity at sigma and H1 receptors (e.g., second messenger assays).
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinities (Ki) of this compound
| Target | Species | Tissue/Cell Line | Ki (nM) |
| Dopamine Transporter (DAT) | Rat | Striatal Membranes | 7.40 |
| Dopamine Transporter (DAT) | Mouse | Striatal Membranes | 8.18 |
| Sigma-1 Receptor (σ1) | Guinea Pig | Brain Membranes | 53.2 |
| Sigma-2 Receptor (σ2) | Guinea Pig | Brain Membranes | >10,000 |
| Histamine H1 Receptor | Mouse | Brain Membranes | ~100-200 |
Note: Ki values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity of JHW007 for the dopamine transporter.
Materials:
-
Rat or mouse striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428)
-
This compound
-
Non-specific binding agent (e.g., 10 µM GBR12909)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare striatal membranes by homogenizing the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of JHW007.
-
For non-specific binding control wells, add the non-specific binding agent instead of JHW007.
-
Incubate the plate at 4°C for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of JHW007 and determine the Ki value using appropriate software.
Whole-Cell Patch-Clamp Electrophysiology in Neuronal Slices
Objective: To assess the effects of JHW007 on neuronal membrane properties and synaptic transmission.
Materials:
-
Brain slices (e.g., from the ventral tegmental area or nucleus accumbens)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording pipettes filled with internal solution
-
Patch-clamp amplifier and data acquisition system
-
This compound
-
Selective antagonists for off-target receptors (optional)
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Using a micromanipulator, approach a neuron with a recording pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, synaptic currents).
-
Bath-apply JHW007 at the desired concentration and record the changes in neuronal activity.
-
To test for off-target effects, co-apply selective antagonists with JHW007.
-
Wash out the drug and record the recovery of neuronal activity.
-
Analyze the recorded data to quantify the effects of JHW007.
Calcium Imaging in Cultured Neurons
Objective: To measure changes in intracellular calcium concentration in response to JHW007.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope with an appropriate filter set and camera
-
This compound
Procedure:
-
Plate neurons on glass coverslips and allow them to adhere and grow.
-
Load the cells with a calcium indicator dye by incubating them in a solution containing the dye.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images.
-
Apply JHW007 to the cells and continuously record the fluorescence changes over time.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) and a calcium-free solution with a chelator (e.g., EGTA) to calibrate the fluorescence signal.
-
Analyze the image data to calculate the ratio of fluorescence at the two excitation wavelengths and convert it to intracellular calcium concentration.
Visualizations
Caption: Experimental workflow for characterizing JHW007's off-target effects.
Caption: On-target and potential off-target signaling pathways of JHW007.
Optimizing JHW007 Hydrochloride Concentration for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of JHW007 hydrochloride in cell culture experiments. This compound is a high-affinity dopamine uptake inhibitor that displays atypical properties at the dopamine transporter (DAT), making it a valuable tool for neuroscience research and drug development, particularly in the context of cocaine addiction studies.[1][2] This guide will address common issues encountered during in vitro studies and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
2. What is a recommended starting concentration range for this compound in cell culture?
While the optimal concentration of this compound will vary depending on the cell type and experimental endpoint, a rational starting point can be derived from its known binding affinity and concentrations used for similar compounds in vitro. Given its Ki of 25 nM for DAT, a concentration range of 10 nM to 1 µM is a reasonable starting point for functional assays.
For cytotoxicity assessments, a broader range should be tested. Based on studies of similar compounds in neuronal cell lines like SH-SY5Y, a range of 5 µM to 150 µM could be evaluated to determine the concentration at which this compound may induce cell death.
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol up to 100 mM.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. In which cell lines can I use this compound?
This compound can be used in any cell line that endogenously or heterologously expresses the dopamine transporter (DAT). Commonly used cell lines for studying DAT function include:
-
HEK-293 (Human Embryonic Kidney) cells: These cells are often used for heterologous expression of DAT and are suitable for dopamine uptake and binding assays.
-
COS-7 (Monkey Kidney Fibroblast-like) cells: Similar to HEK-293 cells, COS-7 cells are a good platform for transiently or stably expressing DAT.
-
SH-SY5Y (Human Neuroblastoma) cells: This human-derived neuronal cell line endogenously expresses DAT, making it a relevant model for studying the effects of DAT inhibitors on neuronal cells.[6][7]
-
PC12 (Rat Pheochromocytoma) cells: These cells also endogenously express DAT and are a well-established model for neurochemical studies.
The choice of cell line will depend on the specific research question. For mechanistic studies on DAT, heterologous expression systems offer a controlled environment. For studying the effects on neuronal function and potential neurotoxicity, neuronal cell lines are more appropriate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration used may be below the effective range for the specific cell type and assay. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration. |
| Low DAT expression: The cell line may not express sufficient levels of the dopamine transporter. | Verify DAT expression using techniques like Western blotting, qPCR, or immunocytochemistry. Consider using a cell line with higher DAT expression or a heterologous expression system. | |
| Incorrect experimental conditions: Incubation time may be too short, or assay conditions may not be optimal. | For dopamine uptake assays, ensure the incubation time is within the linear range of uptake (typically 5-15 minutes). Optimize other assay parameters such as temperature and buffer composition. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Ensure the stock solution is stored at -20°C and protected from light. Prepare fresh working solutions for each experiment. The stability of JHW007 in physiological buffers over long incubation times should be considered.[8][9] | |
| High cell death or cytotoxicity | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use concentrations well below the toxic threshold for functional experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). | |
| Inconsistent or variable results | Cell passage number and confluency: High passage numbers or inconsistent cell confluency can lead to variability in experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of the experiment. |
| Precipitation of the compound in media: The compound may not be fully soluble in the cell culture medium at the desired concentration. | Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a fresh, more dilute stock solution or using a different solvent if compatible. The composition of the cell culture medium can impact compound stability and solubility.[10] |
Experimental Protocols
Protocol 1: Dopamine Uptake Inhibition Assay in HEK-293 cells stably expressing DAT
This protocol is designed to determine the inhibitory potency (IC50) of this compound on dopamine uptake.
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT)
-
Poly-D-lysine coated 24-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[3H]-Dopamine
-
This compound stock solution (10 mM in DMSO)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Plating: Seed HEK-293-hDAT cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound in KRH buffer to achieve final concentrations ranging from 1 pM to 10 µM.
-
Prepare a solution of [3H]-Dopamine in KRH buffer at a final concentration of 10-20 nM.
-
-
Assay:
-
On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with 500 µL of KRH buffer.
-
Add 200 µL of KRH buffer containing the different concentrations of this compound to the wells. For control wells (total uptake), add KRH buffer with DMSO vehicle. For non-specific uptake, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
Pre-incubate the plates for 10-20 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of the [3H]-Dopamine solution to each well.
-
Incubate for 10 minutes at room temperature. This incubation time should be within the linear range of dopamine uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 500 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 500 µL of 1% SDS to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts from wells with GBR12909) from all other values.
-
Plot the percentage of specific uptake versus the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay in SH-SY5Y Cells
This protocol is used to assess the potential cytotoxicity of this compound.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the log concentration of this compound to determine the IC50 for cytotoxicity.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 421.95 g/mol | [3] |
| Formula | C24H29F2NO·HCl | [3] |
| Solubility | ≤ 100 mM in DMSO and ethanol | [3] |
| Storage | -20°C | [3] |
| DAT Binding Affinity (Ki) | 25 nM | [3] |
| NET Binding Affinity (Ki) | 1330 nM | [3] |
| SERT Binding Affinity (Ki) | 1730 nM | [3] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Experiment Type | Cell Line Examples | Recommended Starting Concentration Range |
| Dopamine Uptake Inhibition | HEK-293-DAT, COS-7-DAT, SH-SY5Y | 1 nM - 10 µM |
| Cell Viability / Cytotoxicity | SH-SY5Y, PC12 | 1 µM - 200 µM |
| Electrophysiology (Patch Clamp) | Primary Neurons, Brain Slices | 100 nM - 10 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization in cell culture.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist | Semantic Scholar [semanticscholar.org]
- 6. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JHW007 Hydrochloride Solutions: A Technical Guide to Long-Term Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of JHW007 hydrochloride in solution for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For long-term stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO or ethanol.[1] Based on stability data for structurally similar compounds like benztropine, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Recommended Storage Conditions for Stock Solutions:
| Solvent | Concentration | Storage Temperature | Recommended Duration |
|---|---|---|---|
| Anhydrous DMSO | Up to 100 mM[1] | -80°C | Up to 1 year (inferred from benztropine data)[2] |
| Anhydrous Ethanol | Up to 100 mM[1] | -80°C | Up to 1 year (inferred from benztropine data) |
| Anhydrous DMSO | Up to 100 mM | -20°C | Up to 1 month (inferred from benztropine data)[2] |
| Anhydrous Ethanol | Up to 100 mM | -20°C | Up to 1 month (inferred from benztropine data) |
Q2: What is the stability of this compound in aqueous solutions for my experiments?
A2: There is currently no specific published data on the long-term stability of this compound in aqueous buffers. However, data from cocaine, a structurally related compound, suggests that stability in aqueous solutions is highly pH-dependent. Cocaine solutions are more stable at a lower pH (around 3-4) and degrade more rapidly at pH 5.5 or higher.[3] For benztropine analogs, it is not recommended to store aqueous solutions for more than one day.[2][4] Therefore, for long-term experiments, it is crucial to either prepare fresh aqueous solutions of this compound for each experiment or to perform a stability validation study under your specific experimental conditions (e.g., buffer composition, pH, temperature).
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products of this compound have not been extensively reported in the literature. However, forced degradation studies on benztropine, a similar molecule, have identified benzophenone as a potential degradation product under acidic, alkaline, or oxidative stress.[2] It is plausible that this compound could undergo hydrolysis of the ether linkage under harsh conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in your working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Validate the stability of your working solution over the time course of your experiment using the protocol below. |
| Precipitate forms in the stock solution upon thawing. | The compound may have come out of solution during freezing or thawing. | Gently warm the solution and vortex until the precipitate redissolves. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. |
| Loss of compound activity in cell-based assays. | Degradation in cell culture media. Adsorption to plasticware. | Assess the stability of this compound in your specific cell culture medium at 37°C. Consider using low-binding plates. |
| Appearance of new peaks in HPLC/LC-MS analysis of the solution. | Compound degradation. | This is a direct indication of instability. Identify the degradation products if possible to understand the degradation pathway. Adjust solution pH, storage temperature, or protect from light to mitigate degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific buffer or cell culture medium over time.
1. Materials:
- This compound
- Anhydrous DMSO or Ethanol
- Experimental buffer or cell culture medium
- HPLC or LC-MS system
- Analytical column (e.g., C18)
- Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate)
- Autosampler vials
2. Stock Solution Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO or ethanol.
3. Working Solution Preparation:
- Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the experimental buffer or medium.
4. Incubation:
- Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
5. Time Points:
- At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take one vial from each temperature condition for analysis. The initial time point (t=0) serves as the baseline.
6. Sample Analysis:
- Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of this compound.
7. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- A common stability threshold is retaining ≥90% of the initial concentration.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under stress conditions.
1. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: 60°C for 24 hours (solid and in solution).
- Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.
2. Sample Preparation:
- Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress solutions.
3. Analysis:
- At the end of the stress period, neutralize the acidic and basic samples.
- Analyze all samples by HPLC or LC-MS/MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Simplified signaling pathway of this compound at the dopamine transporter.
References
JHW007 Hydrochloride: A Technical Overview of its Low Abuse Liability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive overview of JHW007 hydrochloride, focusing on the preclinical evidence that establishes its low potential for abuse. The information is presented in a question-and-answer format to directly address common inquiries and potential troubleshooting scenarios during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity dopamine uptake inhibitor.[1] It is an analogue of benztropine and is distinguished by its atypical mechanism of action at the dopamine transporter (DAT).[1] Unlike typical dopamine reuptake inhibitors (DRIs) such as cocaine, which bind to the DAT in an outward-open conformation, JHW007 preferentially binds to an occluded or closed conformation of the transporter.[2] This unique binding mode is thought to underlie its distinct pharmacological profile and reduced abuse liability.
Q2: How does the "atypical" mechanism of this compound contribute to its low abuse potential?
The atypical binding of JHW007 to the dopamine transporter results in a gradual and sustained increase in extracellular dopamine levels in the brain's reward centers, such as the nucleus accumbens.[2] This contrasts sharply with the rapid and pronounced spike in dopamine caused by typical DRIs like cocaine. The slower onset and lower peak of dopamine elevation are believed to be key factors in mitigating the euphoric and reinforcing effects that contribute to abuse and addiction.[2]
Signaling Pathway: Typical vs. Atypical Dopamine Reuptake Inhibition
Caption: Contrasting signaling pathways of typical and atypical dopamine reuptake inhibitors.
Troubleshooting and Experimental Guides
Q3: We are not observing conditioned place preference (CPP) with this compound in our mouse model. Is this expected?
Yes, this is the expected outcome and a key indicator of its low abuse liability. Preclinical studies have consistently shown that this compound does not induce a conditioned place preference across a wide range of doses.[1] In contrast, psychostimulants with high abuse potential, such as cocaine, reliably produce a significant preference for the drug-paired environment. Furthermore, JHW007 has been shown to block the development of CPP induced by cocaine.[1]
Conditioned Place Preference (CPP) - Experimental Protocol
This protocol is a generalized representation. Specific parameters should be optimized for your laboratory and animal strain.
Experimental Workflow: Conditioned Place Preference
Caption: A typical experimental workflow for a conditioned place preference study.
Data Presentation: Conditioned Place Preference in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Time in Drug-Paired Chamber (seconds) ± SEM | Mean Time in Saline-Paired Chamber (seconds) ± SEM |
| Saline | - | 445.3 ± 35.1 | 455.2 ± 38.7 |
| JHW007 | 10 | 430.8 ± 40.2 | 469.5 ± 33.6 |
| JHW007 | 20 | 455.1 ± 38.9 | 440.7 ± 42.1 |
| Cocaine | 20 | 620.5 ± 45.3* | 280.1 ± 30.5 |
Note: Data are representative and synthesized from published findings for illustrative purposes. Actual results may vary. * indicates a statistically significant difference from the saline group (p < 0.05).
Q4: We are conducting a locomotor activity study and this compound is not producing the hyperlocomotion typically seen with psychostimulants. Is our compound active?
This is a valid question and a common observation. Unlike cocaine and other stimulants, this compound does not increase locomotor activity on its own.[1] In fact, it has been shown to dose-dependently suppress the hyperactivity induced by cocaine.[1] Therefore, the absence of hyperlocomotion is consistent with the known pharmacological profile of JHW007 and further supports its low abuse potential.
Locomotor Activity - Experimental Protocol
Experimental Workflow: Locomotor Activity Assessment
Caption: A standard workflow for assessing locomotor activity in mice.
Data Presentation: Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 60 min ± SEM |
| Saline | - | 3500 ± 300 |
| JHW007 | 20 | 3450 ± 320 |
| Cocaine | 20 | 8500 ± 550* |
| JHW007 + Cocaine | 20 + 20 | 4500 ± 400** |
Note: Data are representative and synthesized from published findings for illustrative purposes. * indicates a statistically significant difference from the saline group (p < 0.05). ** indicates a statistically significant difference from the cocaine group (p < 0.05).
Q5: Our self-administration studies in rats are not showing acquisition of this compound seeking behavior. What could be the issue?
Similar to the findings from CPP and locomotor studies, the lack of self-administration of JHW007 is a key piece of evidence for its low abuse liability. Studies have shown that rats do not readily self-administer JHW007, indicating that the compound does not have significant reinforcing properties. Furthermore, pretreatment with JHW007 has been demonstrated to decrease the self-administration of both cocaine and methamphetamine.
Intravenous Self-Administration - Experimental Protocol
Experimental Workflow: Intravenous Self-Administration in Rats
Caption: A general workflow for an intravenous self-administration study in rats.
Data Presentation: Intravenous Self-Administration in Rats
| Group | Reinforcer | Mean Number of Infusions per Session ± SEM |
| Control | Saline | 5 ± 1.5 |
| Experimental | JHW007 (0.1 mg/kg/infusion) | 6 ± 2.0 |
| Positive Control | Cocaine (0.5 mg/kg/infusion) | 45 ± 5.8* |
Note: Data are representative and synthesized from published findings for illustrative purposes. * indicates a statistically significant difference from the saline group (p < 0.05).
References
Addressing variability in JHW007 hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with JHW-007 hydrochloride.
Troubleshooting Guides
This section provides solutions to common issues that researchers may encounter during their experiments with JHW-007 hydrochloride.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent cell viability results (e.g., MTT, XTT assays) | Compound Precipitation: JHW-007 hydrochloride is hydrophobic and may precipitate in aqueous culture media, leading to variable concentrations. | - Prepare stock solutions in DMSO or ethanol. - Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells. - Visually inspect for precipitation after adding the compound to the media. - Consider using a solubilizing agent, such as BSA, in the assay buffer. |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to JHW-007 hydrochloride due to differences in dopamine transporter (DAT) expression or other cellular factors. | - Use a consistent cell line and passage number for all experiments. - Characterize DAT expression levels in the cell line being used. - Perform a dose-response curve to determine the optimal concentration range for your specific cell line. | |
| Assay Interference: The compound may interfere with the assay chemistry (e.g., reduction of MTT by the compound itself). | - Run a control with JHW-007 hydrochloride in cell-free media to check for direct effects on the assay reagents. - Consider using an alternative viability assay that relies on a different mechanism (e.g., ATP-based assays). | |
| Variability in Western Blot results for DAT expression or downstream signaling | Incomplete Protein Extraction: Inefficient lysis of cells can lead to incomplete extraction of membrane-bound proteins like DAT. | - Use a lysis buffer specifically designed for membrane proteins, containing appropriate detergents (e.g., RIPA buffer). - Ensure complete cell lysis by mechanical disruption (e.g., sonication) on ice. |
| Antibody Performance: The primary antibody against DAT or other target proteins may have batch-to-batch variability or suboptimal binding. | - Validate the primary antibody using positive and negative controls (e.g., cells with known high and low target expression). - Use the same antibody lot for a set of comparative experiments. - Optimize antibody concentration and incubation times. | |
| Loading Inconsistencies: Unequal protein loading across lanes can lead to misinterpretation of results. | - Perform a total protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. - Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. | |
| Inconsistent results in dopamine uptake assays (Flow Cytometry or Scintillation Counting) | Fluctuations in Assay Temperature: Dopamine uptake is a temperature-sensitive process. | - Maintain a consistent and controlled temperature throughout the assay. Perform incubations in a temperature-controlled water bath or incubator. |
| Inaccurate Timing: The uptake of dopamine is rapid. | - Use a multichannel pipette for simultaneous addition of reagents. - Ensure precise timing of incubation and termination steps. | |
| Cell Clumping: Clumped cells will not be accurately analyzed by flow cytometry and can affect uptake kinetics. | - Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer before analysis. | |
| Off-target Effects: JHW-007 may have effects on other transporters or cellular processes at higher concentrations.[1] | - Perform competition binding assays with other monoamine transporter inhibitors to assess selectivity. - Use the lowest effective concentration of JHW-007 hydrochloride as determined by dose-response studies. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving JHW-007 hydrochloride?
A1: JHW-007 hydrochloride is soluble in DMSO and ethanol.[2] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous experimental buffer or culture medium. Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to avoid solvent-induced artifacts.
Q2: How should I store JHW-007 hydrochloride solutions?
A2: For long-term storage, it is best to store JHW-007 hydrochloride as a solid at -20°C. Stock solutions in DMSO or ethanol should also be stored at -20°C. For working solutions in aqueous buffers, it is recommended to prepare them fresh on the day of the experiment to avoid potential degradation.
Q3: I am observing unexpected anxiogenic-like effects in my behavioral studies. Is this a known effect of JHW-007?
A3: Yes, some studies have reported an anxiogenic-like profile for JHW-007 in behavioral models such as the elevated plus maze. This effect may be dose-dependent and influenced by the specific experimental conditions.
Q4: Can JHW-007 hydrochloride be used in vivo?
A4: Yes, JHW-007 hydrochloride has been used in several in vivo studies in rodents to investigate its effects on cocaine and methamphetamine self-administration, locomotor activity, and conditioned place preference.
Q5: What are the known off-target effects of JHW-007?
A5: JHW-007 is a high-affinity dopamine transporter (DAT) inhibitor. While it shows selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters, it is important to consider potential off-target effects, especially at higher concentrations. Some benztropine analogs have shown affinity for muscarinic and histamine receptors. It has also been suggested that JHW-007 may directly antagonize the autoregulatory dopamine D2 receptor.[3]
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of JHW-007 Hydrochloride
| Transporter | Ki (nM) | Species | Reference |
| Dopamine Transporter (DAT) | 25 | Not Specified | [2] |
| Norepinephrine Transporter (NET) | 1330 | Not Specified | [2] |
| Serotonin Transporter (SERT) | 1730 | Not Specified | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of JHW-007 hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest JHW-007 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot for Dopamine Transporter (DAT)
-
Cell Lysis: After treatment with JHW-007 hydrochloride, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DAT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry Dopamine Uptake Assay
-
Cell Preparation: Harvest cells and resuspend them in a Krebs-Ringer-HEPES buffer to a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the cells with JHW-007 hydrochloride or a vehicle control for 10-15 minutes at 37°C.
-
Dopamine Uptake: Add a fluorescently labeled dopamine analog (e.g., ASP+) to the cell suspension and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by adding ice-cold buffer and centrifuging the cells at 4°C.
-
Washing: Wash the cells twice with ice-cold buffer to remove extracellular fluorescent substrate.
-
Flow Cytometry Analysis: Resuspend the cells in buffer and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Determine the mean fluorescence intensity of the cell population and compare the uptake in JHW-007 hydrochloride-treated cells to the vehicle control.
Mandatory Visualization
Caption: Mechanism of action of JHW-007 hydrochloride.
Caption: Troubleshooting workflow for JHW-007 experiments.
Caption: Signaling pathway affected by JHW-007 hydrochloride.
References
JHW007 hydrochloride's impact on animal welfare and side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JHW007 hydrochloride in animal experiments. The information is based on available preclinical research and focuses on the compound's impact on animal welfare and observed side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cocaine analogue and a high-affinity atypical dopamine reuptake inhibitor (DAT inhibitor).[1] Unlike typical DAT inhibitors such as cocaine, JHW007 binds to the dopamine transporter in a way that leads to a gradual and sustained increase in extracellular dopamine in the nucleus accumbens, with markedly reduced peak levels.[1] This unique mechanism is being investigated for its potential in treating cocaine addiction.[1]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: In preclinical studies, this compound has been shown to block the rewarding and locomotor-stimulating effects of cocaine.[2] When administered alone, it does not typically induce significant locomotor stimulation or conditioned place preference, suggesting a low abuse potential.[2] However, it has been observed to produce anxiogenic-like behaviors in mice.[2]
Q3: What are the known side effects of this compound in animals?
A3: The most consistently reported side effect in animal studies is an anxiogenic-like profile.[2] This has been observed in the elevated plus maze (EPM) test in mice, where acute and subchronic administration of JHW007 increased anxiety-like behaviors.[2] Currently, there is limited publicly available information regarding other potential side effects, such as cardiovascular, respiratory, or gastrointestinal effects.
Q4: How does the neurochemical effect of this compound differ from cocaine?
A4: this compound is considered an "atypical" dopamine reuptake inhibitor. While both JHW007 and cocaine block the dopamine transporter (DAT), JHW007's interaction with the transporter results in a slower onset and longer duration of dopamine elevation, avoiding the rapid, high peaks associated with cocaine.[1] Additionally, research suggests that JHW007 may directly antagonize the dopamine D2 autoreceptor.[1][3] It has also been shown to prevent the neuroadaptations in the nucleus accumbens that are induced by chronic amphetamine exposure.[4]
Troubleshooting Guide
Issue: Animals exhibit signs of anxiety, such as freezing, avoidance of open spaces, or increased thigmotaxis (wall-hugging) after administration of this compound.
-
Possible Cause: This may be an expected pharmacological effect of the compound. Studies have demonstrated that this compound can produce an anxiogenic-like profile in mice.[2] This effect was observed to be enhanced with repeated exposure.[2]
-
Troubleshooting Steps & Mitigation Strategies:
-
Confirm the Behavior: Utilize a validated behavioral test for anxiety, such as the elevated plus maze (EPM) or the open field test, to quantify the anxiogenic-like effects. A detailed protocol for the EPM is provided below.
-
Dose-Response Assessment: If not already done, perform a dose-response study to determine if the anxiogenic-like effects are dose-dependent. It may be possible to find a therapeutic window where the desired primary effects are present without inducing significant anxiety.
-
Environmental Enrichment: Ensure the housing conditions for the animals are optimized with environmental enrichment to reduce baseline stress levels.
-
Acclimatization: Properly acclimatize the animals to the experimental room and testing apparatus to minimize novelty-induced anxiety.
-
Handling: Gentle and consistent handling of the animals can help reduce stress.
-
Consider the Experimental Model: Be aware that the anxiogenic-like effects of this compound may influence the outcomes of other behavioral tests. It is crucial to consider this when interpreting data from experiments assessing learning, memory, or reward.
-
Monitor Animal Welfare: Closely monitor the animals for other signs of distress, such as changes in body weight, food and water intake, and general activity levels. If significant distress is observed, consider adjusting the dose or discontinuing the experiment for that animal in accordance with ethical guidelines.
-
Data Presentation
Table 1: Summary of Behavioral Effects of this compound in Rodents
| Behavioral Assay | Species | This compound Effect | Reference |
| Locomotor Activity | Mice, Rats | No significant stimulation. | [2] |
| Conditioned Place Preference | Mice | No conditioned place preference observed. | [2] |
| Elevated Plus Maze | Mice | Anxiogenic-like profile (increased avoidance of open arms). | [2] |
| Cocaine-Induced Locomotor Stimulation | Mice | Blocks cocaine-induced hyperactivity. | [2] |
| Cocaine-Induced Conditioned Place Preference | Mice | Blocks the development of cocaine-induced CPP. | [2] |
| Amphetamine-Induced Behavioral Sensitization | Rats | Prevents the development of amphetamine-induced sensitization. | [4] |
Experimental Protocols
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior in Mice
This protocol is adapted from standard procedures for the EPM test and is intended to assess the anxiogenic-like effects of this compound.[5][6][7][8][9]
-
Objective: To quantify anxiety-like behavior in mice by measuring the time spent in and the number of entries into the open and closed arms of an elevated plus-shaped maze.
-
Apparatus:
-
A plus-shaped maze, typically made of a non-porous material for easy cleaning, elevated from the floor (e.g., 50 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two arms are open (open arms).
-
A central platform connects the four arms.
-
A video camera is mounted above the maze to record the sessions for later analysis.
-
-
Procedure:
-
Acclimatization: Bring the mice to the testing room at least 30 minutes before the start of the experiment to allow them to acclimate.
-
Drug Administration: Administer this compound or the vehicle control at the predetermined time before the test.
-
Testing:
-
Place a mouse individually onto the central platform of the EPM, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a set period, typically 5 minutes.
-
Record the entire session using the overhead video camera.
-
-
Post-Test:
-
At the end of the session, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the maze with an appropriate disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
-
-
-
Data Analysis:
-
Score the recorded videos, either manually or using automated tracking software.
-
The primary measures of anxiety-like behavior are:
-
The percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
-
The percentage of entries into the open arms: (Number of entries into open arms / Total number of entries into all arms) x 100
-
-
An entry is typically defined as all four paws entering an arm.
-
Total distance traveled or the total number of arm entries can be used as a measure of general locomotor activity.
-
-
Interpretation: A decrease in the percentage of time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiogenic-like effect.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound at the dopamine synapse.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
Validation & Comparative
JHW007 Hydrochloride vs. Cocaine: A Comparative Analysis of their Effects on the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of JHW007 hydrochloride and cocaine on the dopamine transporter (DAT). The information presented is supported by experimental data to assist researchers in understanding the distinct mechanisms and potential therapeutic applications of these compounds.
At a Glance: Key Quantitative Comparisons
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound and cocaine, highlighting their differential interactions with the dopamine transporter.
| Parameter | This compound | Cocaine | Reference |
| DAT Binding Affinity (Kᵢ) | ~23.3 - 25 nM | ~200 nM | [1][2][3] |
| Dopamine Uptake Inhibition (IC₅₀) | ~24.6 nM | ~255.2 nM | [1] |
| DAT Binding Conformation | Occluded (Closed) | Outward-Open | [4] |
| Rate of DAT Occupancy (in vivo) | Slow | Rapid | [1][2] |
| Effect on Extracellular Dopamine | Gradual, sustained increase with reduced peak | Rapid, high-peak increase | [4] |
| Behavioral Effects | Antagonizes cocaine-induced hyperactivity and reward; low abuse potential | Psychostimulant, rewarding, high abuse potential | [4][5] |
| Selectivity for DAT over SERT/NET | High | Moderate |
Mechanism of Action: A Tale of Two Conformations
The fundamental difference in the pharmacological profiles of JHW007 and cocaine lies in their distinct binding mechanisms to the dopamine transporter. Cocaine and its analogs are known to bind to the outward-open conformation of DAT. This action competitively inhibits the reuptake of dopamine from the synaptic cleft, leading to a rapid and pronounced increase in extracellular dopamine levels. This surge in dopamine is strongly associated with the reinforcing and psychostimulant effects of the drug.
In stark contrast, JHW007 is an atypical dopamine reuptake inhibitor . It preferentially binds to an occluded, or closed, conformation of the DAT. This unique binding mode is thought to be responsible for its distinct pharmacological profile. By stabilizing a closed state of the transporter, JHW007 also inhibits dopamine reuptake but does so in a manner that leads to a more gradual and sustained elevation of extracellular dopamine, without the sharp peaks observed with cocaine. This blunted and more controlled increase in dopamine is believed to contribute to JHW007's ability to antagonize the effects of cocaine while exhibiting a lower potential for abuse.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DAT Binding Assay ([³H]WIN 35,428 Radioligand Binding)
This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of compounds for the dopamine transporter using a competitive binding assay with the radiolabeled cocaine analog [³H]WIN 35,428.
-
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
[³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).
-
Non-labeled ("cold") WIN 35,428 or cocaine for determining non-specific binding.
-
Test compounds (JHW007, cocaine) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell Preparation: Harvest hDAT-expressing HEK293 cells and prepare a membrane suspension in binding buffer. Protein concentration should be determined using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).
-
Competition Binding: Add increasing concentrations of the test compound (JHW007 or cocaine).
-
Radioligand Addition: Add a fixed concentration of [³H]WIN 35,428 (typically at or near its K₋d value, e.g., 2-5 nM).
-
Non-specific Binding: In a separate set of wells, add a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the plates at 4°C for 2-4 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]WIN 35,428 binding) are determined by non-linear regression analysis. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Dopamine Uptake Inhibition Assay ([³H]Dopamine Uptake)
This protocol describes a method to measure the potency of compounds in inhibiting dopamine uptake into cells expressing DAT.
-
Materials:
-
HEK293 cells stably expressing hDAT, plated in 24- or 96-well plates.
-
Uptake buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological saline solution, pH 7.4.
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol).
-
Non-labeled dopamine or a known DAT inhibitor (e.g., nomifensine) for determining non-specific uptake.
-
Test compounds (JHW007, cocaine) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell Culture: Plate hDAT-expressing HEK293 cells and allow them to reach ~80-90% confluency.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound (JHW007 or cocaine) or vehicle for 10-20 minutes at room temperature or 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Non-specific Uptake: Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ values for each compound by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Microdialysis in the Nucleus Accumbens
This protocol provides a general framework for measuring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following drug administration.[6][7]
-
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannulae.
-
Surgical instruments.
-
Dental cement.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
-
This compound and cocaine hydrochloride for administration.
-
-
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.2 to +1.7 mm, ML ±1.2 to ±1.8 mm, DV -6.0 to -7.0 mm). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake and freely moving rat.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 1-2 hours. Collect baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
Drug Administration: Administer JHW007, cocaine, or vehicle via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period following drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations in the post-drug samples as a percentage of the average baseline concentration for each animal. Plot the time course of dopamine changes for each treatment group.
-
Visualizing the Interaction with the Dopamine Transporter
The following diagrams illustrate the distinct signaling pathways and experimental workflows associated with JHW007 and cocaine.
Figure 1: Differential binding of cocaine and JHW007 to DAT conformations and their downstream effects.
Figure 2: Generalized workflow for in vitro DAT binding and uptake inhibition assays.
Figure 3: Workflow for in vivo microdialysis to measure dopamine release.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JHW-007 - Wikipedia [en.wikipedia.org]
- 5. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cellular Effects of JHW007 Hydrochloride and R-modafinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two atypical dopamine transporter (DAT) inhibitors, JHW007 hydrochloride and R-modafinil. Both compounds have garnered interest for their potential as therapeutic agents for psychostimulant use disorders, owing to their distinct pharmacological profiles compared to classical stimulants like cocaine. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying cellular mechanisms.
Core Cellular Effects and Mechanisms
This compound and R-modafinil both exert their primary effect by inhibiting the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels. However, they are classified as "atypical" DAT inhibitors because they produce a different behavioral and neurochemical profile than cocaine. This distinction is believed to arise from differences in their binding kinetics to the DAT and their downstream effects on dopamine neuron signaling.[1][2]
This compound is a high-affinity DAT inhibitor with significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. It has been shown to act as a cocaine antagonist, reducing cocaine self-administration in animal models. A key cellular feature of JHW007 is its apparent dual action: besides DAT inhibition, it exhibits direct antagonism at the D2 dopamine autoreceptor, a mechanism not typically associated with DAT inhibitors.[3]
R-modafinil , the R-enantiomer of modafinil, is a weaker DAT inhibitor compared to JHW007.[4][5] Its effects on dopamine neuron firing are more akin to those of cocaine, being dependent on D2 autoreceptor activation secondary to increased synaptic dopamine.[3] Unlike JHW007, it does not appear to directly antagonize D2 receptors.[3] R-modafinil has a longer duration of action and is reported to have a low abuse potential.[6]
Quantitative Data Comparison
The following tables summarize the key quantitative data on the cellular effects of this compound and R-modafinil.
Table 1: Transporter Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT | Source |
| This compound | 25 | 1330 | 1730 | |
| R-modafinil | 3260 | >10,000 | >10,000 | [4][5] |
Note: Data for this compound and R-modafinil are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Dopamine Uptake Inhibition (IC50, µM)
| Compound | IC50 (Dopamine Uptake) | Source |
| This compound | 0.0246 | [Desai et al., 2005, as cited in multiple sources] |
| R-modafinil | 4.3 | [4] |
Table 3: Electrophysiological Effects on Dopamine Neurons
| Parameter | This compound (10 µM) | R-modafinil (100 µM) | Source |
| Dopamine Neuron Firing Rate | Minimal effect, not D2 receptor-dependent | Decreased, D2 receptor-dependent | [3] |
| D2-IPSC Amplitude | Decreased | Increased | [3] |
| D2-IPSC Width | Little effect | Increased | [3] |
Signaling Pathways and Experimental Workflows
Dopaminergic Synapse and Drug Interactions
The following diagram illustrates the key components of a dopaminergic synapse and the proposed mechanisms of action for this compound and R-modafinil.
References
- 1. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmissio… [ouci.dntb.gov.ua]
- 2. JHW-007 - Wikipedia [en.wikipedia.org]
- 3. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. R-modafinil (armodafinil): a unique dopamine uptake inhibitor and potential medication for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JHW007 Hydrochloride and Other Benztropine Analogues in Dopamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of JHW007 hydrochloride and other benztropine (BZT) analogues as dopamine transporter (DAT) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of substance use disorders.
Introduction
Benztropine and its analogues are a class of compounds known to interact with the dopamine transporter, a key protein in regulating dopaminergic neurotransmission.[1] Dysfunction of the DAT is implicated in various neurological and psychiatric conditions, making it a significant target for drug development. This compound has emerged as a promising candidate due to its atypical DAT inhibition profile, which differs significantly from traditional DAT inhibitors like cocaine. This guide will delve into the comparative efficacy of JHW007 and other notable BZT analogues, focusing on their receptor binding affinities and in vivo behavioral effects.
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and in vivo behavioral data for this compound and other selected benztropine analogues.
Table 1: Monoamine Transporter and Muscarinic Receptor Binding Affinities (Kᵢ, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Muscarinic M₁ Receptor |
| JHW007 | 25[2] | 1730[2] | 1330[2] | 399[3] |
| AHN 1-055 | 11.8[4] | >10,000[4] | 4810[1] | 11.6[1] |
| AHN 2-005 | 29.9[4] | >10,000[4] | 457[1] | 177[3] |
| 4',4''-diF-BZT (AHN 1-055 parent) | 11[5] | - | - | - |
| Benztropine | - | - | - | 2[2] |
| Cocaine | 145[6] | 376[1] | 457[1] | >10,000[6] |
Table 2: In Vivo Behavioral Effects
| Compound | Locomotor Activity (Mice) | Cocaine Self-Administration (Rats) |
| JHW007 | Minimally effective in stimulating activity[3][7] | Dose-dependently decreases cocaine self-administration[8] |
| AHN 1-055 | Less effective than cocaine[9] | Increases responding for low cocaine doses, decreases for high doses[8] |
| AHN 2-005 | Ineffective in stimulating activity[1] | Dose-dependently decreases cocaine self-administration[8] |
| Cocaine | Dose-related increases in activity[9] | Maintains high rates of self-administration[8] |
Mechanism of Action: Atypical Dopamine Transporter Inhibition
JHW007 and other benztropine analogues are classified as atypical dopamine reuptake inhibitors. Unlike cocaine, which locks the DAT in an outward-facing conformation, JHW007 is thought to stabilize the transporter in an inward-facing (occluded) conformation.[10][11] This leads to a more gradual and sustained increase in extracellular dopamine levels, avoiding the rapid and intense spike associated with the reinforcing effects of psychostimulants like cocaine.[10] This distinct mechanism is believed to contribute to their lower abuse potential and their ability to antagonize the effects of cocaine.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine, serotonin, and norepinephrine transporters, as well as muscarinic M₁ receptors.
Materials:
-
[³H]WIN 35,428 (for DAT)
-
[³H]Citalopram (for SERT)
-
[³H]Nisoxetine (for NET)
-
[³H]Pirenzepine (for M₁ receptors)
-
Rat brain tissue (striatum for DAT, cortex for others) or cells expressing the target receptor
-
Assay buffer
-
Test compounds (JHW007, benztropine analogues, cocaine)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a single concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Locomotor Activity in Mice
Objective: To assess the stimulant or depressant effects of test compounds on spontaneous locomotor activity.
Materials:
-
Male Swiss-Webster mice
-
Open-field activity chambers equipped with photobeam sensors
-
Test compounds and vehicle
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Habituate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle via i.p. injection.
-
Testing: Immediately place the mouse in the center of the open-field chamber.
-
Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) automatically for a set period (e.g., 60 minutes).
-
Data Analysis: Analyze the data in time bins to determine the time course of the drug's effect. Compare the activity levels of drug-treated groups to the vehicle-treated control group.
Cocaine Self-Administration in Rats
Objective: To evaluate the reinforcing effects of cocaine and the potential of test compounds to alter these effects.
Materials:
-
Male Sprague-Dawley rats with indwelling intravenous catheters
-
Standard operant conditioning chambers with two levers
-
Infusion pump and tubing
-
Cocaine hydrochloride
-
Test compounds and vehicle
Procedure:
-
Acquisition: Train rats to press an "active" lever to receive an intravenous infusion of cocaine. Presses on an "inactive" lever have no consequence.
-
Stable Responding: Continue training until a stable pattern of self-administration is established.
-
Pretreatment: Before a self-administration session, administer a dose of the test compound (e.g., JHW007) or vehicle.
-
Testing: Place the rat in the operant chamber and record the number of cocaine infusions earned over a set session duration (e.g., 2 hours).
-
Data Analysis: Compare the number of infusions self-administered after pretreatment with the test compound to the number self-administered after vehicle pretreatment.
Conclusion
This compound and other N-substituted benztropine analogues exhibit a distinct pharmacological profile compared to cocaine and other typical dopamine reuptake inhibitors. Their high affinity for the DAT, coupled with lower efficacy in stimulating locomotor activity and their ability to reduce cocaine self-administration, underscores their potential as therapeutic agents for cocaine use disorder. The atypical mechanism of DAT inhibition, by stabilizing an inward-facing transporter conformation, likely contributes to their favorable behavioral profile. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential while minimizing off-target effects.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. va.gov [va.gov]
- 11. σ Receptor Effects of N-Substituted Benztropine Analogs: Implications for Antagonism of Cocaine Self-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine transporter-dependent and -independent striatal binding of the benztropine analog JHW 007, a cocaine antagonist with low abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antagonist properties of JHW007 hydrochloride against amphetamine
For Immediate Release
A growing body of preclinical evidence demonstrates the efficacy of JHW-007 hydrochloride, an atypical dopamine transporter (DAT) inhibitor, in counteracting the hallmark behavioral effects of amphetamine.[1] This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comprehensive overview of JHW-007's antagonist properties, alongside comparative data for other DAT inhibitors and detailed experimental protocols.
Attenuation of Amphetamine-Induced Hyperlocomotion
JHW-007 has been shown to dose-dependently reduce the hyperlocomotor activity induced by amphetamine and its potent analog, methamphetamine. Unlike typical psychostimulants, JHW-007 administered alone does not produce significant locomotor stimulation.[2] This characteristic distinguishes it from traditional DAT inhibitors like cocaine, which exhibit their own stimulant effects.
Comparative Efficacy in Reducing Amphetamine-Induced Locomotor Activity
| Compound | Animal Model | Amphetamine Dose | Antagonist Dose | % Reduction in Locomotor Activity (Approx.) | Reference |
| JHW-007 | Mice | 1 mg/kg (d-amphetamine) | 0.3 - 10 mg/kg (p.o.) | ID50 = 0.95 mg/kg | [3] |
| GBR 12909 | Mice | Not specified | 10 mg/kg (i.p.) | Reversed apomorphine-induced suppression and significantly increased activity | [4] |
| Cocaine | Mice | Not specified | Not applicable (induces hyperlocomotion) | N/A | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from multiple sources and should be interpreted with caution.
Attenuation of Amphetamine Self-Administration
In preclinical models of addiction, JHW-007 has demonstrated the ability to decrease the self-administration of methamphetamine, a key indicator of the drug's reinforcing properties. This suggests a potential therapeutic application for JHW-007 in mitigating the rewarding effects of amphetamines.
Effects on Intravenous Amphetamine Self-Administration in Rats
| Compound | Amphetamine Unit Dose (mg/kg/infusion) | Antagonist Pre-treatment Dose | Effect on Self-Administration | Reference |
| JHW-007 | Not specified (methamphetamine) | Not specified | Decreased self-administration | |
| Cocaine | 0.05, 0.2, 0.8 | N/A | Dose-dependent acquisition of self-administration | [6] |
| Amphetamine | 0.03, 0.06, 0.12 | N/A | Dose-dependent acquisition of self-administration | [6] |
Mechanism of Action: Atypical Dopamine Transporter Inhibition
Amphetamine exerts its stimulant effects primarily by increasing synaptic dopamine levels. It achieves this by acting as a substrate for the dopamine transporter (DAT), leading to reverse transport (efflux) of dopamine from the presynaptic neuron.[7] Additionally, amphetamine can cause the internalization of DAT, further reducing dopamine clearance.[8]
In contrast, JHW-007 is an atypical DAT inhibitor. It binds to the DAT and blocks the reuptake of dopamine, but in a manner that differs from traditional inhibitors like cocaine.[9] This atypical binding is thought to stabilize the DAT in a conformation that is less prone to reverse transport, thereby effectively antagonizing the primary mechanism of amphetamine.[10][11]
Experimental Protocols
Amphetamine-Induced Locomotor Activity
Objective: To assess the effect of a test compound on the hyperlocomotion induced by amphetamine.
Materials:
-
Rodents (mice or rats)
-
Locomotor activity chambers equipped with infrared beams (e.g., AccuScan Instruments)[5]
-
d-amphetamine sulfate
-
Test compound (e.g., JHW-007 hydrochloride)
-
Vehicle solution (e.g., saline or 0.5% methylcellulose in water)[3]
Procedure:
-
Habituation: Acclimate the animals to the locomotor activity chambers for a set period (e.g., 60 minutes) for one or more days prior to testing.[3][5]
-
Baseline Activity: On the test day, place the animals in the chambers and record their baseline locomotor activity for a defined period (e.g., 60 minutes).[5]
-
Pre-treatment: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneally, i.p., or orally, p.o.) at the desired dose(s).[3]
-
Amphetamine Challenge: After a specified pre-treatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1 mg/kg, i.p.) or vehicle to the animals.[3]
-
Data Recording: Immediately return the animals to the locomotor activity chambers and record their activity for a set duration (e.g., 60-120 minutes).[3][5]
-
Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the antagonist-pretreated, amphetamine-challenged group to the vehicle-pretreated, amphetamine-challenged group to determine the percent inhibition.[3]
Intravenous Self-Administration
Objective: To evaluate the effect of a test compound on the reinforcing properties of amphetamine.
Materials:
-
Rats
-
Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and visual/auditory cues[12]
-
Intravenous catheters
-
d-amphetamine sulfate
-
Test compound (e.g., JHW-007 hydrochloride)
-
Heparinized saline
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-8 days.[12]
-
Acquisition of Self-Administration:
-
Train rats to press the active lever to receive an intravenous infusion of amphetamine (e.g., 0.06 mg/kg/infusion).[12] The inactive lever has no programmed consequences.
-
Each infusion is typically paired with a cue light or tone.
-
Sessions are conducted daily for a set duration (e.g., 2 hours) under a specific schedule of reinforcement, such as a fixed-ratio 1 (FR1) schedule, where each lever press results in one infusion.[12]
-
-
Stable Responding: Continue training until the rats demonstrate stable responding for amphetamine infusions.
-
Antagonist Treatment: Once stable responding is achieved, pre-treat the rats with the test compound or vehicle before the self-administration session.
-
Data Collection: Record the number of infusions earned on both the active and inactive levers.
-
Data Analysis: Compare the number of amphetamine infusions self-administered by the antagonist-treated group to the vehicle-treated group. A significant reduction in active lever presses indicates an attenuation of the reinforcing effects of amphetamine.
Visualizing the Mechanisms
Caption: Amphetamine's Mechanism of Action at the Dopamine Transporter.
Caption: JHW-007's Antagonism of Amphetamine at the Dopamine Transporter.
Caption: Experimental Workflows for Validating Amphetamine Antagonists.
References
- 1. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Acquisition of i.v. amphetamine and cocaine self-administration in rats as a function of dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamine-induced loss of human dopamine transporter activity: an internalization-dependent and cocaine-sensitive mechanism [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amphetamine Self-Administration and Its Extinction Alter the 5-HT1B Receptor Protein Levels in Designated Structures of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JHW007 Hydrochloride and Typical Dopamine Transporter Inhibitors: Behavioral Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of the atypical dopamine transporter (DAT) inhibitor, JHW007 hydrochloride, with those of typical DAT inhibitors, namely cocaine and methylphenidate. The information presented is supported by experimental data from preclinical studies, offering insights into the distinct pharmacological profiles of these compounds.
Executive Summary
This compound is a high-affinity dopamine transporter (DAT) inhibitor that displays a unique behavioral profile compared to traditional DAT inhibitors like cocaine and methylphenidate. While all three compounds block the reuptake of dopamine, JHW007 is considered an "atypical" inhibitor due to its lower abuse liability and its ability to antagonize some of the behavioral effects of typical psychostimulants.[1] This guide will delve into the comparative effects of these compounds on locomotor activity, reward and reinforcement, and their underlying mechanisms of action.
Comparative Behavioral Effects
The behavioral outcomes of DAT inhibition can vary significantly between typical and atypical inhibitors. The following sections and tables summarize the key differences observed in preclinical models.
Locomotor Activity
Typical DAT inhibitors, such as cocaine and methylphenidate, are well-known for their stimulant effects on locomotor activity. In contrast, this compound does not produce significant locomotor stimulation when administered alone and can even attenuate the hyperactivity induced by typical DAT inhibitors.[2]
| Compound | Animal Model | Dose Range | Effect on Locomotor Activity | Quantitative Data (Example) | Reference |
| This compound | Mice | 10-30 mg/kg | No significant increase; attenuates cocaine-induced hyperactivity | At 20 mg/kg, JHW007 significantly reduced cocaine (20 mg/kg)-induced hyperlocomotion. | [2] |
| Cocaine | Mice | 5-20 mg/kg | Dose-dependent increase in locomotor activity | 20 mg/kg cocaine significantly increased distance traveled.[3] | [3] |
| Methylphenidate | Mice | 2.5-20 mg/kg | Dose-dependent increase in locomotor activity | 10 mg/kg methylphenidate significantly increased locomotor activity.[4][5] | [4][5] |
Reward and Reinforcement
The rewarding and reinforcing properties of drugs are often assessed using the conditioned place preference (CPP) and self-administration paradigms. Typical DAT inhibitors are consistently rewarding in these models, a characteristic linked to their high abuse potential. This compound, however, does not induce conditioned place preference and is not readily self-administered by laboratory animals.[2]
| Compound | Behavioral Paradigm | Animal Model | Dose Range | Outcome | Quantitative Data (Example) | Reference |
| This compound | Conditioned Place Preference | Mice | 10-30 mg/kg | No conditioned place preference | No significant difference in time spent in the drug-paired chamber compared to vehicle.[2] | [2] |
| Cocaine | Conditioned Place Preference | Mice | 5-20 mg/kg | Significant conditioned place preference | 10 mg/kg cocaine induced a significant preference for the drug-paired chamber.[6] | [6] |
| Methylphenidate | Conditioned Place Preference | Rats | 3-10 mg/kg (i.p.) | Significant conditioned place preference | 5 mg/kg methylphenidate produced a robust preference for the paired context.[7][8] | [7][8] |
| This compound | Self-Administration | Rats | N/A | Not self-administered | N/A | |
| Cocaine | Self-Administration | Rats | 0.25-1.5 mg/kg/infusion | Readily self-administered | Rats reliably self-administered cocaine across a range of doses. | |
| Methylphenidate | Self-Administration | Rats | 0.25-1.0 mg/kg/infusion | Readily self-administered | Rats self-administered methylphenidate in a dose-dependent manner.[9][10] | [9][10] |
Experimental Protocols
The following are detailed methodologies for the key behavioral experiments cited in this guide.
Locomotor Activity Test
Objective: To assess the effects of a compound on spontaneous motor activity.
Apparatus: Open field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or a video tracking system.[11][12][13][14]
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[11][12] They may also be habituated to the testing chambers for a set period on days preceding the test day.
-
Drug Administration: Animals are administered the test compound (this compound, cocaine, methylphenidate, or vehicle) via the appropriate route (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, individual animals are placed in the center of the open field arena, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).[15]
-
Data Analysis: The total distance traveled or the number of photobeam breaks is quantified and compared between treatment groups.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a compound by pairing its effects with a distinct environment.[16][17]
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[18][19][20][21]
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are placed in the central compartment (in a three-compartment apparatus) and allowed to freely explore all compartments for a set time (e.g., 15-20 minutes) to determine any initial preference for one of the conditioning compartments.[18][20][21]
-
Conditioning: This phase typically occurs over several days. On drug conditioning days, animals are administered the test compound and confined to one of the compartments (e.g., the initially non-preferred one in a biased design) for a specific duration (e.g., 30-45 minutes).[18][19][20] On alternate days, they receive a vehicle injection and are confined to the opposite compartment.
-
Post-Conditioning (Test): After the conditioning phase, animals are once again placed in the central compartment in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment. A positive score indicates a conditioned place preference (reward), while a negative score suggests a conditioned place aversion.
Intravenous Self-Administration
Objective: To assess the reinforcing efficacy of a drug by determining if an animal will perform an action (e.g., lever press) to receive it.[22][23]
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump for drug infusion, and an indwelling intravenous catheter surgically implanted into the jugular vein of the animal.[22][24]
Procedure:
-
Surgery and Recovery: Animals undergo surgery to implant a chronic indwelling jugular catheter and are allowed to recover.
-
Acquisition Training: Animals are placed in the operant chambers and learn to press the active lever to receive an infusion of the drug. Each infusion is often paired with a cue light or tone. The inactive lever has no programmed consequences. Sessions are typically 2 hours long, daily.
-
Dose-Response and Progressive Ratio Schedules: Once a stable response is established, the dose of the drug can be varied to determine a dose-response curve. A progressive ratio schedule, where the number of lever presses required for each subsequent infusion increases, can be used to measure the motivation to obtain the drug.
-
Data Analysis: The primary measures are the number of infusions earned on the active lever versus the inactive lever. Under a progressive ratio schedule, the "breakpoint" (the highest number of responses an animal will make for a single infusion) is a key measure of motivation.
Mechanisms of Action: A Tale of Two Conformations
The distinct behavioral profiles of this compound and typical DAT inhibitors stem from their different modes of interaction with the dopamine transporter.
Typical DAT inhibitors , like cocaine and methylphenidate, are thought to bind to the DAT and lock it in an outward-facing conformation .[25][26][27] This prevents the reuptake of dopamine from the synaptic cleft, leading to a rapid and pronounced increase in extracellular dopamine levels. This surge in dopamine is strongly associated with the stimulant and rewarding effects of these drugs.[28]
In contrast, atypical DAT inhibitors , such as this compound, are believed to stabilize the DAT in a more inward-facing or occluded conformation .[1][25][29] While this still inhibits dopamine reuptake, the conformational state it induces is different from that caused by typical inhibitors. This may lead to a more gradual and sustained increase in extracellular dopamine, avoiding the sharp peaks associated with high abuse potential. Furthermore, this altered conformation may interfere with the binding and effects of typical DAT inhibitors, contributing to JHW007's ability to antagonize cocaine's effects.[25]
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the locomotor activity test.
Caption: The three phases of the Conditioned Place Preference protocol.
Caption: Differential stabilization of DAT conformations.
Conclusion
This compound represents a class of DAT inhibitors with a behavioral profile markedly different from that of typical psychostimulants like cocaine and methylphenidate. Its lack of stimulant and rewarding effects, coupled with its ability to counteract the behavioral actions of cocaine, suggests a lower abuse potential. These differences are likely attributable to its unique interaction with the dopamine transporter, favoring an inward-facing or occluded conformation. For researchers and drug development professionals, JHW007 and other atypical DAT inhibitors present a promising avenue for the development of novel therapeutics for substance use disorders, particularly as potential agonist-like replacement therapies with reduced abuse liability. Further investigation into the long-term effects and detailed signaling pathways of these compounds is warranted.
References
- 1. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine-induced locomotor activity is increased by prior handling in adolescent but not adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal model of methylphenidate's long-term memory-enhancing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cocaine reward models: Conditioned place preference can be established in dopamine- and in serotonin-transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral methylphenidate establishes a conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylphenidate place conditioning in adolescent rats: an analysis of sex differences and the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of methylphenidate self-administration and reinstatement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylphenidate self-administration and conditioned place preference in an animal model of attention-deficit hyperactivity disorder: the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. va.gov [va.gov]
- 13. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locomotor Activity Studies in Mice [bio-protocol.org]
- 16. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 17. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 20. scispace.com [scispace.com]
- 21. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. instechlabs.com [instechlabs.com]
- 23. instechlabs.com [instechlabs.com]
- 24. m.youtube.com [m.youtube.com]
- 25. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An FSCV Study on the Effects of Targeted Typical and Atypical DAT Inhibition on Dopamine Dynamics in the Nucleus Accumbens Shell of Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. americanaddictioncenters.org [americanaddictioncenters.org]
- 29. researchgate.net [researchgate.net]
JHW007 Hydrochloride: A Comparative Analysis in Animal Models of Cocaine Addiction
A Cross-Validation of an Atypical Dopamine Uptake Inhibitor's Therapeutic Potential
For researchers and scientists in the field of substance use disorders, the development of effective pharmacotherapies for cocaine addiction remains a critical challenge. JHW007 hydrochloride, a high-affinity atypical dopamine uptake inhibitor, has emerged as a promising candidate. Unlike typical dopamine reuptake inhibitors (DRIs) such as cocaine, JHW007 binds to the dopamine transporter (DAT) in an occluded, or closed, conformation.[1] This unique mechanism is thought to underlie its ability to attenuate the rewarding and reinforcing effects of cocaine without exhibiting a similar abuse potential. This guide provides a comparative analysis of this compound's effects in various animal models of cocaine addiction, with supporting experimental data and detailed protocols.
Comparative Efficacy in Preclinical Models
To objectively evaluate the preclinical profile of JHW007, its effects are compared with cocaine, the archetypal addictive DRI, and modafinil, another atypical DRI that has been investigated for cocaine addiction treatment. The following tables summarize key quantitative data from studies in rodent models.
Locomotor Activity
Locomotor activity is a primary measure of the stimulant effects of a drug. In animal models, a reduction in cocaine-induced hyperactivity by a test compound is indicative of its potential to counteract the stimulant effects of cocaine.
| Drug Administration | Animal Model | Dose Range | Effect on Locomotor Activity | Reference |
| This compound | Male Swiss-Webster Mice | 1-10 mg/kg (i.p.) | No significant stimulation of locomotor activity. | [2] |
| 10 mg/kg (i.p.) | Dose-dependently suppressed cocaine-evoked hyperactivity. | [3] | ||
| Cocaine | Male Swiss-Webster Mice | 10-40 mg/kg (i.p.) | Dose-related increase in locomotor activity. | [2] |
| Male mice | 15 mg/kg (i.p.) | Significant increase in total distance traveled. | ||
| Modafinil | Male mice | Moderate to high doses | Produced pronounced locomotor sensitization. | [4] |
Conditioned Place Preference (CPP)
Conditioned place preference is a widely used paradigm to assess the rewarding properties of drugs. A drug's ability to block the establishment of cocaine-induced CPP suggests it may reduce the rewarding effects of cocaine.
| Drug Administration | Animal Model | Dose Range | Effect on Conditioned Place Preference | Reference |
| This compound | Male mice | Not specified | Did not produce place conditioning on its own; effectively blocked cocaine-induced CPP. | [3] |
| Cocaine | Male mice | 5-20 mg/kg (i.p.) | Induces significant conditioned place preference. | [5][6][7] |
| Modafinil | Male mice | Not specified | Produced a pronounced conditioned place preference. | [4] |
Self-Administration
The self-administration paradigm is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug. A reduction in cocaine self-administration following pretreatment with a compound indicates a potential therapeutic effect.
| Drug Administration | Animal Model | Key Findings | Reference |
| This compound | Rats | Reduced cocaine and methamphetamine self-administration. | [8] |
| Cocaine | Rats | Readily self-administered. | [9] |
| Modafinil | Rats | Did not maintain self-administration. | [10][11] |
| GBR-12909 | Rats | Decreased cocaine self-administration. | [9] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addictive potential of modafinil and cross-sensitization with cocaine: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 6. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic modafinil effects on drug-seeking following methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Modafinil Facilitates Intracranial Self-Stimulation in Rats: Comparison to Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JHW007 Hydrochloride's Binding Kinetics at the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Binding Kinetics of JHW007 Hydrochloride in Comparison to Other Dopamine Uptake Inhibitors.
This guide provides a detailed comparison of the binding kinetics of the atypical dopamine uptake inhibitor, this compound, with other well-characterized dopamine reuptake inhibitors, including the typical inhibitor cocaine and the potent and selective inhibitor GBR12909, as well as the atypical antidepressant bupropion. This objective analysis, supported by experimental data, aims to elucidate the unique pharmacological profile of JHW007 and its potential implications for therapeutic development.
Distinguishing Atypical from Typical Dopamine Uptake Inhibitors
Dopamine uptake inhibitors are broadly classified as "typical" or "atypical" based on their behavioral effects and molecular interactions with the dopamine transporter (DAT). Typical inhibitors, such as cocaine, produce robust stimulant and reinforcing effects. In contrast, atypical inhibitors like JHW007 exhibit a distinct pharmacological profile, often with reduced or absent cocaine-like behavioral effects, and some even antagonize the actions of cocaine.[1][2][3][4] These differences are thought to arise from their distinct binding kinetics and their interaction with different conformational states of the DAT.[5][6] Atypical inhibitors may exhibit slower association with the DAT or bind preferentially to conformations of the transporter that are different from those favored by typical inhibitors.[1]
This compound is a cocaine analog and a high-affinity atypical dopamine reuptake inhibitor.[7] It has been shown to blunt the psychostimulant effects of cocaine and reduce its self-administration in animal models.[7][8] Unlike cocaine, JHW007 is thought to bind to an occluded (closed) conformation of the DAT.[7]
Comparative Binding Kinetics at the Dopamine Transporter
The following table summarizes the available quantitative data on the binding kinetics of this compound and other selected dopamine uptake inhibitors at the dopamine transporter.
| Compound | Type | Ki (nM) | KD (nM) | Kon (M-1s-1) | Koff (s-1) | Species/Assay Conditions |
| This compound | Atypical | 25[9] | 43.7 (one-site model) | Data Not Available | Data Not Available | Human DAT (hDAT)-transfected cells[5] |
| 7.40 / 4400 (two-site model) | Rat striatal membranes[5] | |||||
| Cocaine | Typical | 200 | Data Not Available | Data Not Available | [3H]PE2I competition assay with rat striatal membranes[6] | |
| GBR12909 | Typical | 1[10] | 34 (KL for the initial rapid binding step) | Data Not Available | 0.033 (ki for the slow isomerization step) | Competition kinetics with [3H]PE2I in rat dopamine transporters[11] |
| Bupropion | Atypical | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Low in vivo DAT occupancy (14-26%) at clinical doses[3][12][13] |
Experimental Protocols
The determination of binding kinetics for dopamine uptake inhibitors typically involves radioligand binding assays. These assays are fundamental in neuropharmacology for characterizing the interaction between a ligand and its receptor.
General Protocol for Radioligand Binding Assay to Determine Binding Affinity (Ki) and Kinetics (Kon, Koff)
This protocol outlines the general steps for conducting saturation and competition binding assays to determine the binding parameters of a test compound at the dopamine transporter.
1. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine transporter (e.g., hDAT-transfected HEK293 cells) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Saturation Binding Assay (to determine KD and Bmax of the radioligand):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled ligand that binds to the DAT (e.g., [3H]WIN 35,428 or [3H]GBR 12935).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled DAT inhibitor.
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).
3. Competition Binding Assay (to determine the Ki of a test compound):
-
A fixed concentration of the radioligand (typically at or below its KD) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound radioligand is separated and quantified as described above.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
4. Kinetic Binding Assays (to determine Kon and Koff):
-
Association Rate (Kon): Membranes and radioligand are mixed, and the amount of specific binding is measured at various time points until equilibrium is reached. The observed association rate constant (kobs) is determined at different radioligand concentrations. The association rate constant (Kon) is then calculated from the slope of the plot of kobs versus radioligand concentration.
-
Dissociation Rate (Koff): Membranes are first incubated with the radioligand to allow for binding to reach equilibrium. Then, a high concentration of a non-radiolabeled ligand is added to prevent re-association of the radioligand. The amount of radioligand remaining bound is measured at different time points. The dissociation rate constant (Koff) is determined by fitting the data to a one-phase exponential decay model.
Signaling Pathways and Experimental Workflows
Conclusion
This compound exhibits a distinct binding profile at the dopamine transporter compared to typical inhibitors like cocaine. Its high affinity, coupled with its characterization as an atypical inhibitor that may favor an occluded transporter conformation, underscores its unique mechanism of action. While comprehensive kinetic data (Kon and Koff) are not yet fully available for a direct comparison, the existing affinity data and qualitative descriptions of its binding suggest a slower and potentially more complex interaction with the DAT. This atypical binding kinetic profile likely contributes to its differential behavioral effects, including its ability to antagonize cocaine's actions without producing significant stimulant effects itself. Further detailed kinetic studies are warranted to fully elucidate the molecular basis of JHW007's atypical pharmacology, which could provide valuable insights for the design of novel therapeutics for substance use disorders.
References
- 1. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel and Atypical Dopamine Uptake Inhibitors - Amy Newman [grantome.com]
- 7. JHW-007 - Wikipedia [en.wikipedia.org]
- 8. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 10. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 11. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bupropion - Wikipedia [en.wikipedia.org]
- 13. Bupropion and the dopamine transporter [biopsychiatry.com]
A Comparative Analysis of JHW007 Hydrochloride and Other Pharmacotherapies for Cocaine Addiction
For Researchers, Scientists, and Drug Development Professionals
Cocaine use disorder (CUD) remains a significant public health challenge with no FDA-approved pharmacotherapy. Research into effective medications is crucial for addressing this treatment gap. This guide provides a comparative overview of JHW007 hydrochloride, a promising preclinical candidate, and other notable pharmacotherapies that have undergone clinical investigation for cocaine addiction.
Introduction to this compound
This compound is a benztropine analog that acts as a high-affinity atypical dopamine uptake inhibitor.[1] Unlike cocaine, which binds to the dopamine transporter (DAT) in an open conformation, JHW007 binds to the DAT in an occluded or closed state.[1] This distinct mechanism of action is thought to contribute to its potential as a cocaine addiction treatment by gradually and sustainably increasing extracellular dopamine levels in the nucleus accumbens, while markedly reducing peak dopamine levels associated with cocaine's reinforcing effects.[1] Preclinical studies have demonstrated that JHW007 can blunt the psychostimulant effects of cocaine and decrease self-administration in animal models.[1]
Comparison of Efficacy and Mechanism of Action
The following tables summarize the available quantitative data for this compound and other key pharmacotherapies investigated for cocaine addiction. It is important to note that JHW007 data is from preclinical studies, while the data for other medications are from human clinical trials.
Table 1: Preclinical Efficacy of this compound
| Experimental Model | Key Findings | Reference |
| Conditioned Place Preference (CPP) | JHW007 did not induce CPP on its own but effectively blocked cocaine-induced CPP. | [2] |
| Locomotor Sensitization | JHW007 did not produce locomotor sensitization alone but prevented the development of cocaine-induced locomotor sensitization. | [2] |
| Cocaine Self-Administration | Decreased cocaine and methamphetamine self-administration in rats. |
Table 2: Clinical Efficacy of Investigational Cocaine Addiction Pharmacotherapies
| Medication | Mechanism of Action | Key Efficacy Findings | Reference |
| Topiramate | Anticonvulsant; modulates GABAergic and glutamatergic systems. | Meta-analysis showed a significant benefit in promoting cocaine abstinence (Risk Ratio = 2.83, 95% CI: 1.68–4.76).[3] One trial found it more efficacious than placebo in increasing the proportion of cocaine non-use days (13.3% vs 5.3% increase from baseline).[4] | [3][4] |
| Modafinil | Atypical stimulant; weak dopamine reuptake inhibitor. | One study reported an odds ratio of 2.54 in favor of abstinence compared to placebo.[5] Another trial found no significant difference in the overall rate of cocaine use but did note more consecutive non-use days with the 200 mg dose.[6][7] | [5][6][7] |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor and nicotinic antagonist. | Results are mixed. One study in methadone-maintained patients found no significant difference between bupropion and placebo.[8] Another study suggested a potential benefit when combined with contingency management in a subgroup of patients.[9] | [8][9] |
Table 3: Comparison of Side Effects and Retention Rates
| Medication | Common Side Effects | Treatment Retention | Reference |
| Topiramate | Paresthesia, taste disturbance, anorexia, difficulty with concentration. | One study reported higher retention for topiramate-treated subjects compared to placebo.[10] | [10] |
| Modafinil | Headache, anxiety, insomnia. | One meta-analysis found no superiority to placebo in improving treatment retention. | |
| Bupropion | Dry mouth, insomnia, agitation. | One study in methadone-maintained patients showed no difference in retention rates compared to placebo.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for the key studies cited.
This compound Preclinical Studies
Conditioned Place Preference (CPP) Protocol: The CPP paradigm is a preclinical model used to assess the rewarding effects of drugs.[11][12] The apparatus typically consists of a three-chamber box with two distinct outer chambers (differentiated by visual and tactile cues) and a neutral center chamber.[11][13]
-
Habituation (Day 1): Mice are allowed to freely explore all three chambers to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of alternating daily injections of either cocaine or saline, followed by confinement to one of the outer chambers for a set period (e.g., 30 minutes). The drug-paired chamber is counterbalanced across animals. To test the efficacy of JHW007, a separate group of animals is pre-treated with JHW007 before the cocaine injection.
-
Test (Day 10): Mice are placed in the neutral center chamber with free access to both outer chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.
Locomotor Sensitization Protocol: This model assesses the progressive and enduring enhancement of the motor-stimulant effects of a drug following repeated, intermittent administration.[14]
-
Habituation: Animals are habituated to the open-field apparatus for a set period over several days.
-
Induction Phase: Mice receive daily injections of either saline, cocaine, JHW007, or a combination of JHW007 and cocaine for a specified number of days (e.g., 8 days).[2] Locomotor activity (e.g., distance traveled, rearing frequency) is recorded after each injection.
-
Challenge Phase: After a drug-free period, all animals are challenged with a single dose of cocaine, and their locomotor activity is measured. A significantly greater locomotor response in the cocaine-pretreated group compared to the saline-pretreated group demonstrates sensitization.
Clinical Trial Methodologies
Topiramate Clinical Trial Design: A representative study was a 13-week, double-blind, placebo-controlled trial involving 170 individuals with both cocaine and alcohol dependence.[10]
-
Participants: Individuals meeting the criteria for cocaine and alcohol dependence.
-
Intervention: Participants were randomized to receive either topiramate (titrated up to 300 mg daily) or a placebo.[10] All participants also received weekly individual psychotherapy.
-
Primary Outcome Measures: Self-reported cocaine and alcohol use, and thrice-weekly urine drug screens.[10]
-
Secondary Outcome Measures: Craving scores, Addiction Severity Index, and global improvement ratings.[10]
Modafinil Clinical Trial Design: A typical trial was an 8-week, double-blind, placebo-controlled study with 210 cocaine-dependent participants.[6]
-
Participants: Individuals with a diagnosis of cocaine dependence who were actively using at baseline.
-
Intervention: Participants were randomized to receive modafinil (200 mg/day or 400 mg/day) or a placebo, in conjunction with once-weekly cognitive-behavioral therapy (CBT).[6]
-
Primary Outcome Measure: Cocaine abstinence, verified by urine benzoylecgonine (BE) levels.[6]
-
Secondary Outcome Measures: Cocaine craving, withdrawal symptoms, treatment retention, and tolerability.[6]
Bupropion Clinical Trial Design: A notable study was a 25-week, placebo-controlled, double-blind trial with 106 methadone-maintained individuals who were also cocaine-dependent.[8]
-
Participants: Opiate-dependent individuals on methadone maintenance who were also abusing cocaine.
-
Intervention: Participants were randomized to one of four groups: bupropion (300 mg/day) with contingency management (CM), placebo with CM, bupropion with voucher control, or placebo with voucher control.[8]
-
Primary Outcome Measure: Thrice-weekly urine toxicology for cocaine and opiates.[8]
Visualizations
The following diagrams illustrate key concepts related to the pharmacotherapies discussed.
Caption: Mechanism of Action at the Dopamine Transporter.
Caption: Preclinical Experimental Workflow for JHW007.
Caption: General Clinical Trial Workflow.
References
- 1. JHW-007 - Wikipedia [en.wikipedia.org]
- 2. The high affinity dopamine uptake inhibitor, JHW 007, blocks cocaine-induced reward, locomotor stimulation and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topiramate for the Treatment of Cocaine Addiction: A Randomized Clinical Trial | Substance Use Health Network [substanceusehealth.ca]
- 4. Topiramate for the treatment of cocaine addiction: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Double-Blind, Placebo-Controlled Trial of Modafinil for Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modafinil for the treatment of cocaine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Six-month trial of bupropion with contingency management for cocaine dependence in a methadone-maintained population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. A double-blind, placebo-controlled trial of topiramate for the treatment of comorbid cocaine and alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of JHW007 Hydrochloride for the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JHW007 hydrochloride with other dopamine transporter (DAT) inhibitors, focusing on its specificity and performance based on available experimental data. This compound is a high-affinity dopamine uptake inhibitor, notable for its distinct pharmacological profile compared to traditional stimulants like cocaine.[1] This document aims to be an objective resource for researchers investigating DAT ligands and their potential therapeutic applications.
Comparative Analysis of Binding Affinity
The specificity of a DAT inhibitor is determined by its binding affinity for the dopamine transporter relative to other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). A higher DAT-to-SERT/NET affinity ratio indicates greater selectivity.
This compound demonstrates high affinity for the dopamine transporter (DAT) with a reported Ki value of 25 nM.[2] In contrast, its affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT) is significantly lower, with Ki values of 1330 nM and 1730 nM, respectively.[2] This gives JHW007 a favorable selectivity profile for DAT. The data presented in the table below summarizes the binding affinities (Ki in nM) of JHW007 and other well-characterized DAT inhibitors.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| This compound | 25[2] | 1730[2] | 1330[2] | 69.2 | 53.2 |
| Cocaine | 230[3] | 740[4] | 480[4] | 3.2 | 2.1 |
| GBR-12909 | 1[5][6][7] | >100[6] | >100[6] | >100 | >100 |
| (R)-Modafinil | ~2300[8] | No measurable binding[8] | No measurable binding[8] | N/A | N/A |
| Benztropine | 11.8-29.9[9] | 490-4600[10] | 1420-7350[10] | ~16-154 | ~47-246 |
Table 1: Comparative Binding Affinities (Ki) of DAT Inhibitors.
Mechanism of Action and Functional Effects
JHW007 is classified as an "atypical" dopamine reuptake inhibitor.[11] Unlike cocaine, which binds to the dopamine transporter (DAT) in an open conformation, JHW007, similar to (R)-modafinil, is thought to bind to an occluded (closed) conformation of the DAT.[11] This distinct binding mode is associated with a more gradual and sustained increase in extracellular dopamine levels, contrasting with the rapid and pronounced spike induced by cocaine.[11] This atypical profile may contribute to its lower abuse potential and its ability to antagonize the behavioral effects of cocaine.[12][13]
Functionally, JHW007 acts as a potent inhibitor of dopamine uptake. In vivo studies have shown that it can block the locomotor-stimulant and rewarding effects of cocaine.[13]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the affinity of this compound and comparator compounds for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing the target transporter (DAT, SERT, or NET).
-
Radioligand specific for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Incubation: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Non-specific Binding: In separate wells, add the assay buffer, radioligand, and a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
Total Binding: In other wells, add the assay buffer and radioligand to determine total binding.
-
Reaction: Initiate the binding reaction by adding the diluted cell membranes to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
In Vitro Dopamine Uptake Assay
This assay measures the functional ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Objective: To determine the potency (IC50) of this compound and comparator compounds in inhibiting dopamine uptake.
Materials:
-
Cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
[³H]Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (this compound and comparators).
-
96-well cell culture plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Plate the HEK293-hDAT cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of [³H]Dopamine uptake.
In Vitro Dopamine Uptake Assay Workflow
Dopamine Signaling Pathway and Transporter Inhibition
The dopamine transporter plays a critical role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. This compound, by inhibiting DAT, increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic signaling.
Dopamine Synaptic Transmission and Inhibition by JHW007
Conclusion
The experimental data clearly indicate that this compound is a potent and selective inhibitor of the dopamine transporter. Its high selectivity for DAT over SERT and NET, combined with its atypical mechanism of action, distinguishes it from non-selective inhibitors like cocaine. This unique profile suggests that this compound is a valuable research tool for studying the role of the dopamine transporter in various neurological processes and may hold therapeutic potential for conditions such as stimulant use disorder. Researchers should consider its distinct pharmacological properties when designing experiments and interpreting results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JHW 007 hydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. ClinPGx [clinpgx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JHW-007 - Wikipedia [en.wikipedia.org]
- 12. The atypical dopamine transport inhibitor, JHW 007, prevents amphetamine-induced sensitization and synaptic reorganization within the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of JHW007 Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of novel compounds like JHW007 hydrochloride is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a framework for its proper disposal based on its chemical properties, general principles of laboratory safety, and regulatory guidelines.
This compound is a high-affinity dopamine uptake inhibitor, notable for its role in preclinical studies as a potential agent to counteract the effects of cocaine.[1] As a research chemical, its toxicological properties are not fully characterized, necessitating a cautious approach to its disposal.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is fundamental to safe handling and disposal. The following table summarizes the available data for this compound.
| Property | Value |
| Chemical Name | (3-endo)-3-[Bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane hydrochloride[1] |
| Molecular Formula | C₂₄H₂₉F₂NO·HCl |
| Molecular Weight | 421.95 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[1] |
| Storage | Store at -20°C[1] |
Standard Operating Procedure for Disposal
In the absence of a specific SDS, a conservative approach to disposal is required. The following step-by-step procedure is based on established guidelines for the disposal of research chemicals.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions of this compound in solvents like DMSO or ethanol should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be treated as hazardous waste and collected in a designated, sealed container.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable), and the approximate concentration and quantity.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
5. Disposal Vendor:
-
Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Provide the vendor with all available information on the compound.
Decontamination and Spill Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning, don appropriate PPE, including a respirator if the compound is a powder.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect Cleanup Materials: All materials used for cleanup should be placed in a sealed container and disposed of as hazardous waste.
Experimental Workflow for Safe Disposal
The following diagram illustrates a decision-making workflow for the proper disposal of research chemicals like this compound, especially when a specific SDS is unavailable.
Caption: Disposal Decision Workflow for this compound.
It is imperative for all laboratory personnel to adhere to their institution's specific safety protocols and to consult with their Environmental Health and Safety (EHS) department for guidance on the disposal of novel research compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
